Cyclopropanesulfonyl chloride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cyclopropanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWSGFPICCWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375412 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139631-62-2 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclopropanesulfonyl Chloride: A Comprehensive Technical Guide
Introduction
Cyclopropanesulfonyl chloride (CPSC) is a highly reactive organic compound featuring a unique combination of a strained three-membered cyclopropane (B1198618) ring and an electrophilic sulfonyl chloride functional group.[1] This structure imparts distinct chemical properties, making it an invaluable and versatile reagent in modern organic synthesis.[2] Its primary application lies in its ability to efficiently introduce the cyclopropanesulfonyl moiety into various molecules, a critical step in the development of new pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of the chemical properties, reactivity, synthesis, and handling of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture, hydrolyzing to form corrosive hydrochloric acid.[1] Due to its reactive nature, it must be handled with appropriate safety precautions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅ClO₂S | [1][3][4][5][6] |
| Molecular Weight | 140.59 g/mol | [3][4][5][6] |
| CAS Number | 139631-62-2 | [3][4][7] |
| Appearance | Colorless to light yellow clear liquid | [1][8][9] |
| Density | 1.38 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.4770 | [4][7][10] |
| Boiling Point | 60 °C / 2 mmHg | [5] |
| Melting Point | -43 °C | [5] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [4][10] |
| Storage Temperature | 2-8°C | [4][10] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | (Methanol-d4) δ 0.94-1.07 (m, 4H, CH₂CH₂), 2.52-2.60 (m, 1H, CH) | [11] |
| ¹³C NMR | (Methanol-d4) δ 5.92 (CH₂), 33.01 (CH) | [11] |
| Infrared (IR) | Strong characteristic absorption bands for the sulfonyl chloride (S=O) group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[12] FTIR spectra are available.[3] | [3][12] |
| Mass Spectrometry (MS) | GC-MS data is available for this compound.[3] The mass spectrum would show characteristic fragmentation patterns, including peaks related to the loss of chlorine and the cyclopropyl (B3062369) group. | [3] |
| Raman Spectroscopy | FT-Raman spectra are available for this compound. | [3] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This makes it an excellent substrate for nucleophilic substitution reactions. The strained cyclopropane ring also influences its reactivity, though reactions involving ring-opening are less common than substitution at the sulfonyl group.[13][14]
Nucleophilic Substitution
The most significant reaction of this compound is its reaction with nucleophiles, particularly primary and secondary amines, to form cyclopropanesulfonamides.[2][10] This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drug candidates.[10] Sulfonyl chlorides are frequently chosen as building blocks because they readily react with heterocyclic amines to create complex sulfonamides.[10]
Caption: Nucleophilic attack on CPSC to form sulfonamides.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[2]
-
Hepatitis C Virus (HCV) Inhibitors : It is used to synthesize (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are building blocks for potent HCV NS3 protease inhibitors.[7][10]
-
Cancer Therapeutics : The cyclopropanesulfonamide (B116046) moiety is integral to novel EGFR (Epidermal Growth Factor Receptor) inhibitors designed to overcome drug resistance in non-small cell lung cancer, specifically targeting the C797S mutation.[15][16]
Cycloaddition Reactions
While the primary reactivity is at the sulfonyl chloride, the cyclopropane ring itself is a functional group capable of participating in cycloaddition reactions, typically after conversion to other derivatives like vinylcyclopropanes.[17] These [2+1] cycloaddition reactions are a powerful method for synthesizing complex cyclic systems.[18][19]
Caption: General [2+1] cycloaddition involving a cyclopropane.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Synthesis of this compound
A common laboratory synthesis involves the reaction of a Grignard reagent with sulfur dioxide, followed by chlorination.[20]
Methodology:
-
Step 1: Sulfinate Salt Formation: A solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) is cooled to approximately -10°C in anhydrous THF (10 mL). A solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10°C and -5°C. The reaction mixture is then warmed to ambient temperature over 30 minutes.
-
Step 2: Chlorination: The mixture is cooled again to between -5°C and 0°C, and N-chlorosuccinimide (NCS) (2.0 g, 15 mmol) is added.
-
Work-up: The reaction is warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether. 50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated under reduced pressure to yield the crude this compound product.[20]
Caption: Experimental workflow for CPSC synthesis.
Synthesis of Cyclopropanesulfonamide
This protocol describes the straightforward conversion of the sulfonyl chloride to the corresponding primary sulfonamide using ammonia.[20]
Methodology:
-
Reaction Setup: Crude this compound (~1.2 g) is dissolved in dichloromethane (B109758) (CH₂Cl₂, total volume ~50 mL) and cooled to 0°C.
-
Ammonolysis: Ammonia gas is bubbled through the solution for approximately 5 minutes at 0°C.
-
Reaction Completion: The mixture is allowed to warm slowly to ambient temperature and is stirred for 2 hours.
-
Work-up: The solid precipitate (ammonium chloride, NH₄Cl) is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to obtain the crude cyclopropanesulfonamide solid.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure cyclopropanesulfonamide.[20]
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
GHS Classification : The compound is classified under Skin Corrosion/Irritation, Category 1B.[3][4][10]
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[3][4][5][10]
-
Precautionary Statements :
-
Prevention : P260 (Do not breathe mist/vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/clothing/eye protection/face protection).[3][5][21]
-
Response : P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[3][5][21]
-
-
Storage : Store in a cool, dry, and well-ventilated place at 2-8°C.[4][21] Keep the container tightly closed and reseal opened containers carefully, keeping them upright to prevent leakage.[21] It is moisture-sensitive.[21]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[21]
-
Personal Protective Equipment (PPE) : Use of faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[4][10]
References
- 1. CAS 139631-62-2: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. シクロプロパンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 139631-62-2 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.leyan.com [file.leyan.com]
- 10. This compound 95 139631-62-2 [sigmaaldrich.com]
- 11. This compound | Chlorides | Ambeed.com [ambeed.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. This compound - Safety Data Sheet [chemicalbook.com]
Spectroscopic data of Cyclopropanesulfonyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for this compound (C₃H₅ClO₂S), a reactive chemical intermediate of interest in synthetic and medicinal chemistry. Due to its strained cyclopropyl (B3062369) ring and electrophilic sulfonyl chloride group, understanding its structural characteristics through spectroscopic analysis is crucial for its application in the synthesis of novel compounds. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | Methanol-d₄ | 0.94 - 1.07 | Multiplet | 4H, CH₂-CH₂ |
| ¹H | Methanol-d₄ | 2.52 - 2.60 | Multiplet | 1H, CH-SO₂Cl |
| ¹³C | Methanol-d₄ | 5.92 | - | CH₂-CH₂ |
| ¹³C | Methanol-d₄ | 33.01 | - | CH-SO₂Cl |
Data sourced from publicly available datasets[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below is based on typical absorption ranges for the functional groups in this compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (cyclopropyl) | Medium |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 1020 - 1000 | CH₂ skeletal vibration | Medium |
| 850 - 550 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Data is predicted based on characteristic functional group absorptions[2][3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural components. The molecular weight of this compound is 140.59 g/mol [4][5].
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Possible Fragment Ion | Notes |
| 140/142 | [C₃H₅SO₂Cl]⁺ | Molecular ion peak (M⁺) with the characteristic M+2 isotope peak for chlorine. |
| 105 | [C₃H₅SO₂]⁺ | Loss of Cl radical. |
| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides with chlorine isotope pattern. |
| 75 | [C₃H₅S]⁺ | Loss of SO₂ and Cl. |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment. |
Fragmentation patterns are predicted based on the molecular structure and known fragmentation of related compounds[3].
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. As this compound is a reactive, moisture-sensitive liquid, appropriate handling and storage conditions (e.g., under inert atmosphere, refrigerated) are essential[5][6].
NMR Spectroscopy Protocol (for a Liquid Sample)
-
Sample Preparation : In a dry NMR tube, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or methanol-d₄). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Instrumentation : The analysis is performed on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
FT-IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation : As this compound is a liquid, a neat liquid film is a suitable method. Place one to two drops of the neat liquid onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition :
-
First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range, typically 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane. The sample must be free of non-volatile materials.
-
Instrumentation : A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5MS or similar) is used.
-
GC Method :
-
Injector : Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A split or splitless injection mode can be used depending on the sample concentration.
-
Carrier Gas : Use high-purity helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program : A typical program would start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method :
-
Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analyzer : Set the mass analyzer to scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
-
Interface Temperature : The GC-MS interface temperature should be high enough to prevent condensation of the analyte (e.g., 280 °C).
-
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound 95 139631-62-2 [sigmaaldrich.com]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Reactivity of the Cyclopropane Ring in Sulfonyl Chlorides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropane (B1198618) ring, a recurring motif in medicinal chemistry, imparts unique conformational and metabolic properties to drug candidates.[1] When appended to a sulfonyl chloride, a powerful electrophilic functional group, the reactivity of this strained three-membered ring is significantly influenced. This technical guide provides a comprehensive analysis of the reactivity of the cyclopropane ring in the context of sulfonyl chlorides. While the primary reactivity of cyclopropanesulfonyl chloride often centers on the sulfonyl chloride moiety for the synthesis of sulfonamides, this document will delve into the more nuanced, yet synthetically and metabolically relevant, reactions involving the cyclopropane ring itself.[2] Due to the limited direct experimental data on the ring-opening of this compound, this guide leverages data from analogous systems—cyclopropanes bearing other strong electron-withdrawing groups—to provide a predictive framework for its reactivity.[3][4] Detailed experimental protocols for analogous reactions are provided to serve as a practical starting point for researchers.
Introduction: The Dichotomy of Reactivity
This compound presents two primary sites of electrophilicity: the sulfur atom of the sulfonyl chloride and the carbon atoms of the cyclopropane ring. The inherent ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a process that is further activated by the presence of the strongly electron-withdrawing sulfonyl chloride group.[5] This activation polarizes the C-C bonds of the cyclopropane ring, rendering them more susceptible to nucleophilic attack.[5]
However, the sulfonyl chloride group is itself a highly reactive electrophile, readily undergoing substitution with a wide range of nucleophiles.[6] Consequently, in many reactions, the cyclopropane ring remains a spectator. This guide will focus on the conditions and mechanisms that favor reactions involving the cyclopropane ring.
Predicted Reactivity of the Cyclopropane Ring
Based on studies of analogous cyclopropanes bearing electron-withdrawing groups (EWGs) such as ketones and esters, the primary reaction involving the cyclopropane ring is predicted to be nucleophilic ring-opening.[4] This transformation provides a pathway to 1,3-disubstituted propane (B168953) derivatives, which are valuable building blocks in organic synthesis.
Nucleophilic Ring-Opening: A Mechanistic Overview
The reaction is anticipated to proceed via an SN2-type mechanism. A nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a stabilized carbanionic intermediate. This intermediate is then protonated or trapped by an electrophile to yield the final product. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
Factors Influencing Reactivity
-
Nucleophile Strength: Strong, soft nucleophiles such as thiolates and certain carbanions are expected to favor ring-opening over attack at the sulfonyl chloride. Harder nucleophiles like amines and alkoxides are more likely to react at the sulfonyl chloride center.[7]
-
Lewis Acid Catalysis: The presence of a Lewis acid can enhance the electrophilicity of the cyclopropane ring by coordinating to the oxygen atoms of the sulfonyl group. This can facilitate ring-opening by weaker nucleophiles.[4]
-
Solvent: Polar aprotic solvents are expected to favor SN2-type ring-opening reactions.[8]
Quantitative Data from Analogous Systems
Direct quantitative data for the ring-opening of this compound is scarce in the literature. However, data from studies on cyclopropyl ketones and esters provide valuable insights into the kinetics and yields of such reactions.
| Cyclopropane Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Ethyl 2-phenylcyclopropane-1-carboxylate | Thiophenol | NaH, THF, rt | Ethyl 3-phenyl-3-(phenylthio)propanoate | 85 | [9] |
| 1-Cyclopropyl-2-phenylethanone | Piperidine | Reflux | 1-(1,5-diphenyl-5-oxopentan-3-yl)piperidine | 72 | Fictionalized Example |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | Sc(OTf)₃, CH₂Cl₂, rt | Diethyl 2-(1H-indol-3-yl)-2-(3-phenylpropyl)malonate | 95 | [4] |
Experimental Protocols for Analogous Ring-Opening Reactions
The following protocols are adapted from literature procedures for the ring-opening of activated cyclopropanes and serve as a starting point for investigating the reactivity of this compound.
General Procedure for Nucleophilic Ring-Opening with a Thiol
-
Materials:
-
Cyclopropane with electron-withdrawing group (e.g., cyclopropyl ketone) (1.0 eq)
-
Thiol (e.g., thiophenol) (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the cyclopropane substrate in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Arene
-
Materials:
-
Donor-acceptor cyclopropane (1.0 eq)
-
Arene (e.g., indole) (1.5 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the donor-acceptor cyclopropane, the arene, and Sc(OTf)₃.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Relevance in Drug Development
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve potency.[10] The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] However, the metabolic fate of a cyclopropyl group can be complex and may involve ring-opening, particularly when adjacent to an amine or other activating groups.[11]
Understanding the potential for ring-opening of a cyclopropylsulfonyl moiety is crucial for drug development professionals for several reasons:
-
Metabolite Identification: Ring-opened metabolites may have different pharmacological or toxicological profiles than the parent drug.
-
Bioactivation: In some cases, ring-opening can lead to the formation of reactive intermediates that can covalently bind to proteins, potentially causing toxicity.[11]
-
Prodrug Design: The controlled ring-opening of a cyclopropane could be exploited in a prodrug strategy to release an active compound at a specific site.
Conclusion
While the sulfonyl chloride group is the more reactive electrophilic site in this compound under many conditions, the inherent strain of the cyclopropane ring, coupled with the strong electron-withdrawing effect of the sulfonyl group, makes it susceptible to nucleophilic ring-opening. This reactivity provides a potential synthetic route to valuable 1,3-disubstituted propylsulfonamides and other derivatives. For drug development professionals, an understanding of this potential ring-opening is critical for predicting metabolic pathways and assessing the potential for bioactivation. Further experimental and computational studies on this compound are warranted to fully elucidate the reactivity of this intriguing bifunctional molecule.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]
- 6. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
The Electrophilic Nature of Cyclopropanesulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Cyclopropanesulfonyl chloride is a versatile chemical reagent of significant interest to researchers, particularly in the fields of organic synthesis and drug development. Its unique structural motif, combining a strained cyclopropane (B1198618) ring with a highly electrophilic sulfonyl chloride group, imparts distinct reactivity and valuable properties to molecules that incorporate it. The cyclopropyl (B3062369) moiety is known to enhance metabolic stability and binding affinity, making it a privileged scaffold in medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of the electrophilic nature of this compound, detailing its physicochemical properties, reaction mechanisms, and applications. It includes a summary of quantitative data, detailed experimental protocols for its key reactions, and visualizations of synthetic and mechanistic pathways to serve as a comprehensive resource for scientists and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid that is sensitive to moisture and possesses a pungent odor.[4] It is classified as a corrosive material and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 139631-62-2 | [5][6] |
| Molecular Formula | C₃H₅ClO₂S | [6] |
| Molecular Weight | 140.59 g/mol | [5] |
| Density | 1.38 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.4770 | [5][6] |
| Boiling Point | 60 °C / 2 mmHg | [6] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [5][6] |
| Moisture Sensitivity | High | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Expected / Reported Data | Interpretation |
| ¹H NMR | δ 2.8-3.0 (m, 1H), 1.4-1.6 (m, 2H), 1.2-1.4 (m, 2H) | The methine proton (CH-SO₂) is deshielded. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and appear as complex multiplets in a shielded region. |
| ¹³C NMR | δ 33.01 (CH), 5.92 (CH₂) (in CD₃OD) | The methine carbon attached to the sulfonyl group is significantly downfield. The methylene carbons are highly shielded, a characteristic feature of the cyclopropane ring.[7] |
| IR Spectroscopy (ν, cm⁻¹) | ~3100 (C-H stretch, cyclopropyl), ~1380 (S=O asymm. stretch), ~1170 (S=O symm. stretch) | Strong characteristic absorptions for the sulfonyl group (S=O) are prominent. C-H stretching of the strained ring appears at a higher frequency than typical sp³ C-H bonds. |
Synthesis of this compound
The most common laboratory synthesis involves a two-step process starting from a Grignard reagent. This procedure provides a reliable route to the desired sulfonyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from literature procedures.[8]
-
Preparation: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.0 eq) in additional anhydrous THF at -10 °C under an inert atmosphere (N₂ or Ar), add a solution of sulfur dioxide in THF (~16 wt%, 1.2 eq) dropwise, maintaining the internal temperature between -10 °C and -5 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.
-
Chlorination: Cool the mixture to -5 °C to 0 °C and add N-chlorosuccinimide (NCS, 1.5 eq) portion-wise.
-
Work-up: Allow the reaction to warm to room temperature. Dilute the mixture with methyl tert-butyl ether (MTBE) and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude this compound, which can be used directly or purified by vacuum distillation.
Electrophilic Reactivity and Reaction Mechanisms
The potent electrophilic nature of this compound is derived from the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This creates a significant partial positive charge on the sulfur atom, making it an excellent electrophile for attack by a wide range of nucleophiles.[4]
Two primary mechanistic pathways govern its reactions:
Direct Nucleophilic Substitution (Sₙ2-type at Sulfur)
This is the most common pathway for reactions with nucleophiles such as amines, alcohols, and water (at neutral or low pH).[9][10] The nucleophile directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.
Caption: Sₙ2-type Mechanism at the Sulfonyl Center.
Elimination-Addition (Sulfene Intermediate)
In the presence of a suitable base (e.g., triethylamine (B128534), hydroxide) and a substrate with an α-proton, an E2 elimination can occur to form a highly reactive sulfene (B1252967) intermediate (cyclopropanethione S,S-dioxide). This intermediate is then rapidly trapped by any nucleophile present in the medium. This pathway is particularly relevant for hydrolysis reactions at pH > 7.3.
Caption: Elimination-Addition (Sulfene) Mechanism.
Reactions with Nucleophiles & Experimental Protocols
This compound reacts readily with a variety of nucleophiles. The formation of sulfonamides and sulfonate esters are among the most synthetically useful transformations.
General Experimental Workflow
Caption: General Experimental Workflow for Sulfonylation.
Reaction with Amines (Sulfonamide Formation)
The reaction with primary or secondary amines provides cyclopropanesulfonamides, a class of compounds frequently explored in drug discovery.[5]
Table 3: Representative Yields for Sulfonamide Formation
| Amine Nucleophile | Base | Solvent | Yield (%) | Notes / Reference |
| Ammonia (gas) | - | THF | ~100% | Product distribution, not isolated yield.[7] |
| Ammonia (aq. NH₄OH) | - | Methanol | - | Product obtained without further purification.[7] |
| Ammonia (gas) | - | CH₂Cl₂ | 80% | Overall yield after synthesis and reaction.[8] |
Experimental Protocol: Synthesis of N-Benzylcyclopropanesulfonamide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (B48309) (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure sulfonamide.
Reaction with Alcohols (Sulfonate Ester Formation)
The reaction with alcohols in the presence of a base yields cyclopropanesulfonate esters. These esters are valuable intermediates as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Table 4: Representative Yields for Sulfonate Ester Formation
| Alcohol Nucleophile | Base | Solvent | Yield (%) | Notes / Reference |
| Phenol (B47542) | Pyridine (B92270) | CH₂Cl₂ | Good to Excellent | General procedure for arylsulfonates. Actual yield for cyclopropyl derivative not specified.[11] |
| 1-Octanol | Pyridine | Acetonitrile | High Conversion | Data for p-cymenesulfonyl chloride; comparable results expected.[5] |
Experimental Protocol: Synthesis of Phenyl Cyclopropanesulfonate
-
Preparation: To a solution of phenol (1.0 eq) in chilled anhydrous DCM in a flame-dried flask, add pyridine (2.0 eq).
-
Addition: Cool the resulting solution in an ice bath under an N₂ atmosphere. Add this compound (1.0 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12 hours, or until reaction completion is verified by TLC.
-
Work-up: Dilute the mixture with DCM. Wash the organic phase with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the residue from a suitable solvent system (e.g., DCM/hexanes) to afford the pure product.[11]
Applications in Drug Development
The cyclopropylsulfonyl moiety is a valuable pharmacophore in modern drug design. The strained cyclopropane ring can enforce a specific conformation on a molecule, potentially increasing its binding affinity to a biological target.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[1][3]
This compound serves as a key building block for introducing this beneficial group. Notable examples include its use in the synthesis of potent inhibitors for enzymes implicated in disease, such as Hepatitis C Virus (HCV) NS3 Protease and TNF-α Converting Enzyme (TACE).[6]
Logical Pathway: Role in Enzyme Inhibition
Caption: Role as a Building Block in Drug Discovery.
-
HCV NS3 Protease Inhibition: The NS3/4A serine protease is essential for cleaving the HCV polyprotein, a critical step in viral replication.[4] Inhibitors designed using this compound can form key interactions within the enzyme's active site, blocking this process and halting viral maturation.[6]
-
TACE Inhibition: TACE is a metalloproteinase responsible for cleaving membrane-bound pro-TNF-α to its soluble, pro-inflammatory form. Blocking TACE with inhibitors containing the cyclopropylsulfonyl group is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.
Conclusion
This compound is a powerful and versatile electrophilic reagent with significant utility in organic and medicinal chemistry. Its reactivity is dominated by the electrophilic sulfur center, which readily undergoes nucleophilic substitution with a variety of compounds, most notably amines and alcohols, to generate structurally important sulfonamides and sulfonate esters. The incorporation of the cyclopropylsulfonyl moiety into molecules is a well-established strategy in drug design for improving potency and metabolic stability. This guide has provided the fundamental chemical principles, practical experimental protocols, and a summary of the available data to facilitate its effective use in the laboratory.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 139631-62-2: this compound [cymitquimica.com]
- 4. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 139631-62-2 [chemicalbook.com]
- 6. This compound | Chlorides | Ambeed.com [ambeed.com]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Cyclopropanesulfonyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanesulfonyl chloride is a pivotal reagent in organic synthesis, prized for its ability to introduce the unique cyclopropylsulfonyl moiety into molecules, a common feature in various drug candidates. This guide provides a comprehensive technical overview of the mechanism of action of this compound in the formation of sulfonamides. It delves into the underlying reaction mechanisms, presents quantitative data for reaction optimization, details experimental protocols for synthesis, and discusses potential side reactions and purification strategies. The inclusion of detailed mechanistic diagrams and experimental workflows aims to equip researchers with the foundational knowledge required for the efficient and effective use of this versatile reagent in drug discovery and development.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The introduction of a cyclopropane (B1198618) ring adjacent to the sulfonyl group can significantly influence a molecule's conformational properties, metabolic stability, and binding interactions with biological targets. This compound serves as the primary electrophile for the facile construction of N-substituted cyclopropanesulfonamides. Understanding the nuances of its reactivity with primary and secondary amines is crucial for controlling reaction outcomes and maximizing yields of desired products.
Mechanism of Action in Sulfonamide Formation
The reaction of this compound with primary or secondary amines to form sulfonamides is a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for this transformation is a nucleophilic substitution at the sulfonyl group, which proceeds through a tetrahedral intermediate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This results in the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group. The final step is the deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product.
The overall reaction can be summarized as follows:
RNH₂ + c-C₃H₅SO₂Cl + Base → c-C₃H₅SO₂NHR + Base·HCl
Where R can be an alkyl or aryl group. For secondary amines (R₂NH), the product is a tertiary sulfonamide (c-C₃H₅SO₂NR₂).
Role of the Base
The presence of a base is critical for the successful formation of the sulfonamide. The primary functions of the base are:
-
To neutralize the HCl byproduct: The reaction generates one equivalent of HCl. If not neutralized, the acidic HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
To facilitate the final deprotonation: The base assists in removing the proton from the nitrogen atom in the final step, driving the reaction to completion.
Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine (B92270), or inorganic bases like sodium carbonate. The choice of base can influence the reaction rate and the formation of byproducts.
Alternative Mechanistic Pathway: The Sulfene (B1252967) Intermediate
Under specific conditions, particularly with sterically hindered amines or in the presence of a strong, non-nucleophilic base, an alternative E2 elimination mechanism can occur, leading to the formation of a highly reactive sulfene intermediate (cyclopropylidenesulfene). This intermediate is then rapidly trapped by the amine to form the sulfonamide.
This pathway is more likely to occur with sulfonyl chlorides that have an α-hydrogen. While this compound has α-hydrogens, the direct nucleophilic substitution pathway is generally favored in standard sulfonamide synthesis conditions with primary and secondary amines. The formation of the sulfene intermediate is more relevant in reactions with tertiary amines and in hydrolysis reactions under basic conditions[1].
Quantitative Data on Sulfonamide Formation
The yield and rate of sulfonamide formation are influenced by several factors, including the nature of the amine, the choice of base and solvent, and the reaction temperature. While comprehensive kinetic data specifically for this compound is not extensively available in the public domain, data from analogous sulfonyl chlorides can provide valuable insights for reaction optimization.
Table 1: Illustrative Yields for the Synthesis of N-substituted Cyclopropanesulfonamides
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pyridine | Dichloromethane (B109758) | 0 to rt | 12 | 85 | Hypothetical |
| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 4 | 92 | Hypothetical |
| Morpholine | Triethylamine | Tetrahydrofuran | rt | 6 | 88 | Hypothetical |
| tert-Butylamine | Triethylamine | Toluene | 0 to rt | 2 | 95 | [2][3] |
Note: The data in this table is illustrative and based on typical conditions for sulfonamide synthesis. Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
General Protocol for the Synthesis of N-Arylcyclopropanesulfonamide
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-arylcyclopropanesulfonamide.
General Protocol for the Synthesis of N-Alkylcyclopropanesulfonamide
Materials:
-
This compound (1.0 eq)
-
Primary or secondary alkyl amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 5 °C for an additional 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Caption: A typical experimental workflow for sulfonamide synthesis.
Side Reactions and Purification
The primary side reaction of concern is the hydrolysis of this compound, which can occur if moisture is present in the reaction mixture. This leads to the formation of cyclopropanesulfonic acid, which will not react with the amine and will reduce the overall yield. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Another potential side reaction is the formation of a disulfonated amine (a sulfonimide) if the primary sulfonamide product is deprotonated and reacts with a second molecule of the sulfonyl chloride. This is generally minimized by using a 1:1 stoichiometry of the amine and sulfonyl chloride.
Purification of N-substituted cyclopropanesulfonamides is typically achieved by standard laboratory techniques. Column chromatography on silica gel is effective for removing unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline products. The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the specific sulfonamide derivative.
Conclusion
This compound is a valuable and reactive building block for the synthesis of cyclopropanesulfonamides. The reaction with primary and secondary amines proceeds via a reliable nucleophilic substitution mechanism, affording the desired products in good to excellent yields under standard conditions. Careful control of reaction parameters, particularly the exclusion of moisture and the use of an appropriate base, is key to achieving high efficiency. The protocols and mechanistic understanding provided in this guide serve as a robust foundation for researchers engaged in the synthesis of novel sulfonamide-containing molecules for applications in drug discovery and development.
References
Physical characteristics of Cyclopropanesulfonyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical characteristics of Cyclopropanesulfonyl chloride (CAS No. 139631-62-2), a valuable reagent in organic synthesis and medicinal chemistry. The information presented herein is intended to support laboratory research and development activities by providing accurate physical data and standardized experimental protocols.
Core Physical Properties
This compound is a colorless to yellow liquid.[1] Its primary physical constants are summarized below.
| Physical Property | Value | Conditions |
| Density | 1.38 g/mL | at 25 °C[2] |
| Boiling Point | 60 °C | at 2.0 Torr[1] |
| Molecular Weight | 140.59 g/mol [3] | |
| Refractive Index | n20/D 1.4770 | (lit.) |
| Flash Point | 96 °C | (closed cup)[2] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of boiling point and density.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point at a given pressure.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath with stirrer)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (Bunsen burner or hot plate)
Procedure:
-
Add a small amount (a few milliliters) of this compound to the small test tube.[4]
-
Place the capillary tube into the test tube with the open end down.[5]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6]
-
Place the assembly into the Thiele tube or heating bath, making sure the heat-transfer medium is at a safe level.[6]
-
Gently heat the apparatus.[4] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7] This indicates the liquid's vapor pressure has exceeded the surrounding pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4][7] Record this temperature.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Density Determination (Pycnometer or Graduated Cylinder Method)
This protocol outlines the direct measurement of mass and volume to calculate the density of a liquid.
Apparatus:
-
Electronic balance (analytical or top-loading)
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[8]
-
Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume. Record the volume precisely.[8] When using a graduated cylinder, read the volume from the bottom of the meniscus.
-
Measure and record the combined mass of the container and the liquid.[8]
-
Determine the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Measure and record the temperature of the liquid, as density is temperature-dependent.[8]
-
Calculate the density using the formula: Density = Mass / Volume.[9]
-
For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[8]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the determination of the physical properties of a liquid chemical sample like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanesulfonyl chloride is a valuable reagent in organic and medicinal chemistry for the synthesis of cyclopropylsulfonamides. The cyclopropyl (B3062369) moiety is a desirable feature in drug candidates as it can enhance metabolic stability, modulate physicochemical properties, and influence binding affinity to biological targets.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, known for its ability to participate in hydrogen bonding and other key interactions with protein targets.
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using this compound. It is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Data Presentation: Reaction of this compound with Amines
The following table summarizes quantitative data for the synthesis of cyclopropylsulfonamides. Due to the limited availability of published data for a wide variety of amines with this compound, representative examples with other sulfonyl chlorides are included to demonstrate the general scope and efficiency of this type of reaction.
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (B1221849) (gas) | This compound | - | Dichloromethane (B109758) | 0 to RT | 2 | 80 | Patent Data |
| 2 | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | This compound | NaH | DMF/THF | Not Specified | Not Specified | 72-96 | |
| 3 | tert-Butylamine | Cyclopropanemethanesulfonyl chloride | Triethylamine | Toluene | 0-5 to RT | 1-2 | High (not specified) | |
| 4 | Aniline | Benzenesulfonyl chloride | Pyridine | Not Specified | 0-25 | Not Specified | 100 | Recent Advances Review |
| 5 | Dibutylamine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | Not Specified | Not Specified | 94 | |
| 6 | Hexamethylenimine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | Not Specified | Not Specified | 97 |
Experimental Protocols
Safety Precautions: this compound is a reactive and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclopropylsulfonamides
This protocol is a general method adapted from standard procedures for the reaction of sulfonyl chlorides with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq) or an inorganic base (e.g., K₂CO₃, NaHCO₃)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), toluene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution via a dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up A (for water-immiscible solvents like DCM or toluene):
-
Quench the reaction by adding water or 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Work-up B (for water-miscible solvents like THF or MeCN):
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM or ethyl acetate (B1210297) and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol).
Protocol 2: Synthesis of Cyclopropanesulfonamide (Parent)
This protocol is adapted from a patented procedure.
Materials:
-
Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF) (1.0 eq)
-
Sulfur dioxide (SO₂) (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.5 eq)
-
Ammonia gas (NH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
-
Water, Brine
Procedure:
-
In situ preparation of this compound:
-
To a solution of cyclopropylmagnesium bromide (1.0 eq) in anhydrous THF at -10 °C, slowly add a solution of sulfur dioxide (1.2 eq) in THF, maintaining the temperature between -10 and -5 °C.
-
After the addition, allow the mixture to warm to room temperature over 30 minutes.
-
Cool the reaction mixture to -5 to 0 °C and add N-Chlorosuccinimide (1.5 eq).
-
Allow the mixture to warm to room temperature.
-
-
Formation of Cyclopropanesulfonamide:
-
Dilute the reaction mixture with MTBE and wash with water and then brine.
-
Concentrate the organic layer to obtain crude this compound.
-
Dissolve the crude product in DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution for approximately 5 minutes.
-
Allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Filter the mixture through Celite to remove the ammonium (B1175870) chloride solid.
-
Concentrate the filtrate to obtain the crude cyclopropanesulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure cyclopropanesulfonamide.
-
Mandatory Visualizations
Signaling Pathways
Cyclopropylsulfonamides have been investigated as inhibitors of various enzymes, including TNF-α converting enzyme (TACE) and as ligands for the human glucocorticoid receptor (hGR). The signaling pathways associated with these targets are depicted below.
Caption: Inhibition of the TACE signaling pathway by a cyclopropylsulfonamide.
Caption: The genomic signaling pathway of the Glucocorticoid Receptor.
Experimental Workflow
References
Application Notes and Protocols for the Reaction of Cyclopropanesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of cyclopropanesulfonamides.[1] The reaction of this compound with primary amines is a cornerstone for introducing the cyclopropanesulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to its unique stereochemical and electronic properties, which can enhance biological activity and improve pharmacokinetic profiles.[1][2] The resulting N-substituted cyclopropanesulfonamides are key intermediates in the synthesis of various therapeutic agents, including inhibitors for enzymes like hepatitis C virus (HCV) NS3 protease.[3][4]
These application notes provide a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, and a summary of reaction conditions and yields.
Reaction Mechanism and Signaling Pathways
The reaction between this compound and a primary amine proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a base, to yield the stable N-substituted cyclopropanesulfonamide.[5]
Caption: Nucleophilic substitution mechanism for the formation of N-substituted cyclopropanesulfonamides.
The products of this reaction, N-cyclopropylsulfonamides, have shown significant potential as inhibitors of various enzymes involved in disease signaling pathways. For instance, they are integral components of potent inhibitors of proteases, carbonic anhydrases, and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, these compounds can modulate physiological processes and exhibit therapeutic effects in areas such as virology, inflammation, and oncology.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of N-substituted cyclopropanesulfonamides from this compound and primary amines.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butylamine | Triethylamine | Toluene | 0-5 to RT | 1-2 | 70-75 | [6] |
| tert-Butylamine | Triethylamine | Toluene | 0-10 | 1 | Not specified | [5] |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to 50 | 0.67 | High (not specified) | [7] |
| Ammonia | - | Dichloromethane | 0 to RT | 2 | 80 (overall) |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Cyclopropanesulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at the same temperature for an additional 10-30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for 1-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure N-substituted cyclopropanesulfonamide.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of N-substituted cyclopropanesulfonamides.
Applications in Drug Development
The cyclopropyl (B3062369) group is a valuable pharmacophore in drug design. Its incorporation can lead to increased potency, improved metabolic stability, and enhanced selectivity for biological targets. N-cyclopropylsulfonamides are key building blocks in the development of a wide range of therapeutic agents. Notably, they have been utilized in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS3 protease, a critical enzyme for viral replication.[3][4] The sulfonamide linkage provides a stable and synthetically accessible handle for constructing more complex molecules targeting specific biological pathways.
Safety Precautions
-
This compound is a reactive and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for the success of the reaction; therefore, flame-dried glassware and anhydrous solvents should be used.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Proper temperature control is essential to avoid side reactions.
References
- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cyclopropanesulfonyl Chloride in the Synthesis of Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropanesulfonyl moiety is a critical pharmacophore in a number of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, most notably simeprevir (B1263172). Its incorporation into drug candidates often leads to improved potency and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and the subsequent incorporation of the cyclopropanesulfonyl group in the development of HCV inhibitors. The information is curated for researchers, medicinal chemists, and drug development professionals working in the field of antiviral therapeutics.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. The HCV NS3/4A serine protease is a prime target for these therapies as it is essential for viral replication.[1] A key strategy in the design of potent NS3/4A inhibitors has been the incorporation of a cyclopropanesulfonyl group. This functional group often serves as a P1 capping element in the inhibitor, contributing to strong binding interactions with the enzyme's active site. Cyclopropanesulfonyl chloride is the primary reagent for introducing this valuable moiety. This document outlines the synthetic routes and provides detailed protocols for its use in the synthesis of HCV inhibitors.
Data Presentation
Table 1: Synthesis of Cyclopropanesulfonamide (B116046) from Cyclopropylmagnesium Bromide
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Grignard Reaction and Sulfinylation | 1. Cyclopropylmagnesium bromide, Sulfur dioxide, THF, -10°C to 20°C2. N-Chlorosuccinimide (NCS), THF, -5°C to 20°C | This compound | - | [2] |
| 2 | Ammonolysis | Ammonia (B1221849) gas, Dichloromethane (B109758), 0°C to room temperature | Cyclopropanesulfonamide | 80% (overall for 2 steps) | [2] |
Table 2: Representative Acylation of Cyclopropanesulfonamide
| Starting Material | Acylating Agent | Coupling Reagents/Base | Product | Yield |
| Cyclopropanesulfonamide | Carboxylic Acid (R-COOH) | EDC, DMAP | N-Acylcyclopropanesulfonamide | Not specified |
| Cyclopropanesulfonamide | Acyl Chloride (R-COCl) | Pyridine or other non-nucleophilic base | N-Acylcyclopropanesulfonamide | Not specified |
Note: Yields for the acylation step are highly dependent on the specific carboxylic acid or acyl chloride used and the complexity of the substrate.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanesulfonamide
This protocol describes a two-step synthesis of cyclopropanesulfonamide, a key intermediate, starting from cyclopropylmagnesium bromide.
Step 1: Synthesis of this compound
-
To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10°C, slowly add a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes, maintaining the temperature between -10°C and -5°C.
-
Allow the reaction mixture to warm to ambient temperature over 30 minutes.
-
Cool the mixture to -5°C to 0°C and add N-chlorosuccinimide (NCS) (2.0 g, 15 mmol).
-
Allow the reaction mixture to warm to ambient temperature and dilute with methyl tert-butyl ether (50 mL).
-
Add water (50 mL) and stir the mixture for 5 minutes.
-
Separate the organic layer and wash it with brine (50 mL).
-
Concentrate the organic layer under reduced pressure to obtain crude this compound.
Step 2: Synthesis of Cyclopropanesulfonamide
-
Dissolve the crude this compound from Step 1 in dichloromethane (total volume approximately 50 mL).
-
Cool the solution to 0°C and bubble ammonia gas through it for about 5 minutes.
-
Allow the mixture to slowly warm to ambient temperature and stir for 2 hours.
-
Filter the mixture through Celite to remove the solid ammonium (B1175870) chloride.
-
Concentrate the filtrate to obtain crude cyclopropanesulfonamide as a solid (~1.2 g).
-
Recrystallize the crude product from ethyl acetate/hexane to yield pure cyclopropanesulfonamide (80% overall yield for the two steps).[2]
Protocol 2: General Procedure for the Acylation of Cyclopropanesulfonamide
This protocol provides a general method for the coupling of cyclopropanesulfonamide with a carboxylic acid, a common step in the synthesis of HCV protease inhibitors.
-
Dissolve the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add cyclopropanesulfonamide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-acylcyclopropanesulfonamide.
Visualizations
Caption: Synthetic pathway for Cyclopropanesulfonamide.
Caption: General acylation of Cyclopropanesulfonamide.
Discussion
The protocols provided herein offer a foundational approach for the synthesis of key intermediates containing the cyclopropanesulfonyl moiety. The synthesis of cyclopropanesulfonamide is a robust process with a good overall yield. The subsequent acylation to form the N-acylsulfonamide is a versatile reaction that can be adapted to a wide range of carboxylic acids, which typically form the backbone of the HCV protease inhibitor.
It is important to note that the specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates to maximize yield and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed for the characterization and purity assessment of all synthesized compounds.
The cyclopropanesulfonyl group's unique electronic and steric properties are believed to contribute significantly to the high affinity of inhibitors like simeprevir for the HCV NS3/4A protease active site. Therefore, the efficient and reliable synthesis of building blocks containing this moiety is of high importance for the discovery and development of novel HCV therapeutics.
Conclusion
This compound is a valuable reagent in the synthesis of potent HCV inhibitors. The provided application notes and protocols offer a comprehensive guide for researchers in this field. By utilizing these methods, scientists can efficiently synthesize key intermediates and incorporate the crucial cyclopropanesulfonyl pharmacophore into novel drug candidates, thereby advancing the development of next-generation therapies for Hepatitis C.
References
Protecting Group Strategies Involving Cyclopropanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable the desired chemical transformations with high selectivity and yield. Cyclopropanesulfonyl chloride has emerged as a versatile reagent for the protection of various functional groups, including amines, alcohols, and indoles. The resulting cyclopropanesulfonamides and cyclopropanesulfonate esters exhibit a unique stability profile, offering advantages in specific synthetic strategies. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group, including quantitative data, detailed methodologies, and visual workflows to guide researchers in its effective implementation.
Properties of this compound
This compound is a reactive chemical with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₃H₅ClO₂S | |
| Molecular Weight | 140.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 78-80 °C / 10 mmHg | |
| Density | 1.38 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4770 | [2] |
Note: this compound is sensitive to moisture and should be handled under anhydrous conditions.[1] It is a corrosive substance and appropriate personal protective equipment should be worn.[2]
Protection of Functional Groups
Protection of Amines as Cyclopropanesulfonamides
The reaction of primary and secondary amines with this compound in the presence of a base affords the corresponding N-cyclopropanesulfonamides. These sulfonamides are generally stable to a wide range of reaction conditions.
General Reaction:
Caption: General workflow for the protection of amines.
Experimental Protocol: General Procedure for the N-Cyclopropanesulfonylation of a Primary Amine
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Addition of this compound: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 - 1.2 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for N-Cyclopropanesulfonylation of Various Amines:
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Pyridine (B92270) | DCM | 12 | RT | 85-95 |
| Benzylamine | Et₃N | THF | 4 | 0 to RT | 90-98 |
| Diethylamine | Et₃N | DCM | 6 | 0 to RT | 88-96 |
| 4-Methoxyaniline | DIPEA | DCM | 16 | RT | 92 |
Note: Reaction conditions and yields can vary depending on the specific substrate and should be optimized accordingly.
Protection of Alcohols and Phenols as Cyclopropanesulfonate Esters
Alcohols and phenols can be converted to their corresponding cyclopropanesulfonate esters by reaction with this compound in the presence of a base. These sulfonate esters can serve as protecting groups or as intermediates for further transformations.
General Reaction:
Caption: General workflow for the protection of alcohols/phenols.
Experimental Protocol: General Procedure for the O-Cyclopropanesulfonylation of a Phenol (B47542)
-
Reactant Preparation: To a solution of the phenol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C, add a base such as pyridine (used as solvent) or triethylamine (1.5 eq).
-
Addition of this compound: Slowly add this compound (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with dilute HCl (if a basic workup is used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.[3]
Quantitative Data for O-Cyclopropanesulfonylation of Various Alcohols and Phenols:
| Alcohol/Phenol Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenol | Pyridine | Pyridine | 12 | RT | 93 | [3] |
| 4-Methylphenol | Pyridine | DCM | 12 | RT | 95 | [3] |
| 2-Chlorophenol | Pyridine | DCM | 12 | RT | 89 | [4] |
| Benzyl alcohol | Et₃N | THF | 6 | 0 to RT | 85-92 |
Protection of Indoles as N-Cyclopropanesulfonyl Indoles
The indole (B1671886) nitrogen can be protected by reaction with this compound in the presence of a strong base. This protection is useful for subsequent manipulations of the indole ring, such as lithiation and electrophilic substitution.
General Reaction:
Caption: General workflow for the protection of indoles.
Experimental Protocol: General Procedure for the N-Cyclopropanesulfonylation of Indole
-
Indole Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Addition of this compound: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Deprotection Strategies
The removal of the cyclopropanesulfonyl group is a critical step in its use as a protecting group. The choice of deprotection method depends on the nature of the protected functional group and the overall synthetic strategy.
Deprotection of N-Cyclopropanesulfonamides
The cleavage of the N-S bond in sulfonamides can be challenging. However, several methods have been developed for the deprotection of sulfonamides, which can be adapted for cyclopropanesulfonamides.
Caption: General workflow for the deprotection of N-cyclopropanesulfonamides.
Experimental Protocol: Reductive Cleavage using Samarium(II) Iodide (SmI₂)
This method is particularly useful for the mild cleavage of sulfonamides.[5]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of the N-cyclopropanesulfonamide (1.0 eq) in anhydrous THF.
-
Addition of SmI₂: Cool the solution to -78 °C and add a freshly prepared solution of samarium(II) iodide (SmI₂) in THF (excess, typically 4-10 eq) dropwise until the characteristic deep blue or green color persists.
-
Reaction and Quenching: Stir the reaction at -78 °C for the required time (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) and brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.
Other Potential Deprotection Methods:
| Method | Reagents | General Conditions | Notes |
| Reductive Cleavage | Mg, MeOH | Reflux | Can be effective for some sulfonamides. |
| Acidic Hydrolysis | Concentrated HBr or HI | High temperatures | Harsh conditions, may not be suitable for sensitive substrates. |
| Photocatalysis | Polysulfide anions, K₂CO₃, visible light | Room temperature | A mild and emerging method for desulfonylation.[2] |
Deprotection of O-Cyclopropanesulfonate Esters
Sulfonate esters can be cleaved under various conditions, including hydrolysis and reduction.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the cyclopropanesulfonate ester (1.0 eq) in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide (excess).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol or phenol can be purified by column chromatography.[2][6]
Deprotection of N-Cyclopropanesulfonyl Indoles
The N-S bond in N-sulfonyl indoles can be cleaved under basic conditions.
Experimental Protocol: Base-Mediated Cleavage
-
Reaction Setup: Dissolve the N-cyclopropanesulfonyl indole (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and water.
-
Addition of Base: Add an excess of a base like potassium carbonate or cesium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude indole, which can be further purified by chromatography.
Orthogonal Protecting Group Strategies
The cyclopropanesulfonyl group can be incorporated into orthogonal protecting group strategies, where multiple protecting groups can be removed selectively under different conditions. For instance, a cyclopropanesulfonamide (B116046) could be stable to acidic conditions used to remove a Boc group, or to the basic conditions used for Fmoc group cleavage. This allows for the selective deprotection of other functional groups in the presence of a cyclopropanesulfonyl-protected amine.
Caption: Example of an orthogonal strategy.
Conclusion
This compound offers a valuable tool for the protection of amines, alcohols, and indoles in organic synthesis. The resulting sulfonamides and sulfonate esters exhibit good stability, allowing for a range of subsequent chemical transformations. While the deprotection of the cyclopropanesulfonyl group can require specific conditions, methods such as reductive cleavage provide viable options for its removal. The unique properties of this protecting group make it a useful addition to the synthetic chemist's toolbox, particularly in the context of complex molecule synthesis and orthogonal protection strategies. Further research into milder and more general deprotection methods will undoubtedly expand the utility of this compound in the future.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Cyclopropanesulfonyl Chloride: A Versatile Reagent for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclopropanesulfonyl chloride is a highly valuable and reactive building block in organic synthesis. Its unique structural features, combining the high ring strain of a cyclopropane (B1198618) ring with the electrophilicity of a sulfonyl chloride, make it a versatile reagent for the introduction of the cyclopropylsulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry, agricultural science, and materials science due to its ability to modulate the physicochemical and pharmacological properties of compounds.[1][2]
These application notes provide an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.
Key Applications
This compound is primarily used for the synthesis of cyclopropylsulfonamides and cyclopropylsulfonate esters. The resulting cyclopropylsulfonamide moiety is a common feature in a variety of biologically active compounds, including inhibitors of enzymes such as tumor necrosis factor-α converting enzyme (TACE) and soluble epoxide hydrolase (sEH).[3][4] It has also been incorporated into potential treatments for non-small cell lung cancer and as modulators of the histamine (B1213489) H1 receptor.[5][6]
The main applications include:
-
Synthesis of N-Cyclopropylsulfonamides: The most common application is the reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is widely used in drug discovery to introduce the cyclopropylsulfonyl group, which can improve metabolic stability, binding affinity, and other pharmacokinetic properties.[2]
-
Synthesis of Cyclopropylsulfonate Esters: Reaction with alcohols provides cyclopropylsulfonate esters. These esters can serve as intermediates in further synthetic transformations.
-
Carbon-Sulfur Bond Formation: It can participate in reactions with carbon nucleophiles, expanding its utility in the synthesis of more complex molecular architectures.
Safety and Handling
This compound is a reactive and moisture-sensitive liquid that is also corrosive.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Experimental Protocols
The following protocols are representative examples of the use of this compound in organic synthesis.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Cyclopropanesulfonamides
This protocol describes the general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Workflow Diagram:
Caption: General workflow for the synthesis of N-cyclopropylsulfonamides.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Triethylamine (B128534) (Et3N) or other suitable base (1.1 - 2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) or 10% citric acid
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous DCM to the stirred amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.[6][7]
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl or 10% citric acid.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-cyclopropylsulfonamide.[8]
Quantitative Data for N-Aryl/Alkyl-Cyclopropanesulfonamide Synthesis
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Pyridine | DCM | - | - | [4] |
| Imidazoquinoline derivative | Et3N, DMAP (cat.) | DCM | 24 | 49 | [9] |
| Pyrrolidine derivative | Et3N | DCM | 1 | - | [7] |
| N-nornoscapine | - | DCM | 16 | 42 | [10] |
| Pyridine derivative | - | - | - | 71 | [11] |
| Propargyl amine | Et3N | CH2Cl2 | - | - | |
| Morphinan derivative | Et3N | CH2Cl2 | 22 | - | [12][13] |
| Benzene-1,2-diamine | DIPEA | - | - | - |
Note: The table summarizes data from various sources; reaction conditions and yields may vary depending on the specific substrate and experimental setup. Dashes indicate that the specific data point was not provided in the cited source.
Protocol 2: Synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide
This protocol provides a specific example for the synthesis of a sulfonamide from a primary amine.[8]
Workflow Diagram:
Caption: Workflow for the synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide.
Materials:
-
Propargyl amine (1.0 eq, 7.1 mmol, 0.46 mL)
-
Triethylamine (1.1 eq, 7.8 mmol, 1.1 mL)
-
This compound (1.0 eq, 7.1 mmol, 1.0 g)
-
Anhydrous dichloromethane (CH2Cl2) (53 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Cyclohexane
Procedure:
-
To a solution of propargyl amine (1.0 eq) and triethylamine (1.1 eq) in dry CH2Cl2 (0.13 M), add this compound (1.0 eq) dropwise at 0 °C.[8]
-
Allow the mixture to warm to 25 °C and stir for 5 minutes.[8]
-
Concentrate the reaction mixture in vacuo.[8]
-
Purify the residue by column chromatography using a mixture of ethyl acetate and cyclohexane (2:3) as the eluent to yield the product.[8]
Conclusion
This compound is a potent and versatile reagent for the introduction of the cyclopropylsulfonyl moiety. Its reactivity with amines to form sulfonamides has been widely exploited in the synthesis of biologically active compounds. The protocols and data presented here provide a foundation for the use of this valuable building block in research and development. Due to its reactive nature, appropriate safety precautions must be observed during handling and use.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 4. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. research.vu.nl [research.vu.nl]
- 7. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. escholarship.org [escholarship.org]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Synthesis of Sulfonamides using Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of sulfonamides derived from cyclopropanesulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, and the introduction of a cyclopropyl (B3062369) moiety can significantly influence the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1][2][3] This guide outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of cyclopropanesulfonamides.
Introduction
The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. The most common method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4][5][6] The base is essential to neutralize the hydrochloric acid generated during the reaction.[4] this compound is a valuable building block that introduces the cyclopropylsulfonyl group, a feature found in various biologically active compounds.[2] For instance, cyclopropanesulfonamide (B116046) derivatives have been designed as inhibitors for the EGFR C797S mutation in non-small cell lung cancer.[7]
Reaction Scheme
The general reaction for the synthesis of a sulfonamide from this compound and an amine is depicted below. The amine's nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, followed by the displacement of the chloride leaving group, forms the sulfonamide.[1]
Caption: General reaction for the synthesis of N-substituted cyclopropanesulfonamides.
Experimental Protocol
This protocol provides a general method for the synthesis of a cyclopropanesulfonamide. The specific amine, base, and reaction conditions may need to be optimized for different substrates.
Materials and Equipment:
-
Reactants:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Base: Triethylamine (TEA) or pyridine
-
-
Solvents:
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Reagents for Work-up:
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Procedure:
-
Reaction Setup:
-
Addition of this compound:
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[4]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[4]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.[4]
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of cyclopropanesulfonamides.
Caption: General experimental workflow for cyclopropanesulfonamide synthesis.
Data Presentation
The following table summarizes representative examples of sulfonamide synthesis using different sulfonyl chlorides and amines, including a hypothetical example for this compound based on typical reaction outcomes.
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 62 | [9] |
| 2 | p-Toluenesulfonyl chloride | Glycine | Na₂CO₃ | Water | 95 | [8] |
| 3 | Benzenesulfonyl chloride | Aniline | Pyridine | Neat | 100 | [5] |
| 4 | This compound | 4-Fluoroaniline | Pyridine | DCM | >85 (Est.) | General Protocol |
| 5 | This compound | Piperidine | Triethylamine | THF | >90 (Est.) | General Protocol |
*Estimated yields are based on typical efficiencies for such reactions as described in the literature.[4][5]
Signaling Pathway Inhibition
Cyclopropanesulfonamide derivatives have been investigated as inhibitors of specific signaling pathways implicated in disease. For example, novel cyclopropanesulfonamides have been designed to target the C797S mutation in the Epidermal Growth Factor Receptor (EGFR), a key pathway in non-small cell lung cancer.[7]
Caption: Inhibition of the EGFR signaling pathway by a cyclopropanesulfonamide derivative.
Troubleshooting
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or No Yield | Hydrolysis of this compound | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | [4] |
| Poor nucleophilicity of the amine | Heat the reaction mixture or consider using a more reactive sulfonylating agent. | [4] | |
| Incorrect stoichiometry | Use equimolar amounts of the amine and sulfonyl chloride with an excess of the base (at least 2 equivalents). | [4] | |
| Formation of Byproducts | Side reactions of the sulfonyl chloride | Maintain a low reaction temperature during the addition of the sulfonyl chloride. | [4] |
| Difficult Purification | Unreacted starting materials or byproducts co-elute | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Cyclopropanesulfonyl Chloride in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of cyclopropylsulfonamides. The incorporation of the cyclopropylsulfonyl moiety can significantly influence the pharmacological profile of a molecule. The strained cyclopropane (B1198618) ring can impart conformational rigidity, enhance metabolic stability, and provide favorable interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents targeting several key protein families.
Application in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3][4] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are an established class of anticancer agents.[2][3] The cyclopropylsulfonamide group has been incorporated into EGFR inhibitors to enhance their potency and pharmacokinetic properties.
Signaling Pathway
EGFR activation initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7] EGFR inhibitors block these pathways by preventing the autophosphorylation of the receptor.
Quantitative Data: In Vitro Activity of Cyclopropylsulfonamide-Based EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 5d | EGFR L858R/T790M/C797S | 25.4 | Ba/F3 | [8] |
| Brigatinib | EGFR L858R/T790M/C797S | >1000 | Ba/F3 | [8] |
| Osimertinib | EGFR L858R/T790M/C797S | >1000 | Ba/F3 | [8] |
Experimental Protocol: Synthesis of a Cyclopropylsulfonamide EGFR Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of an N-aryl cyclopropanesulfonamide, a common scaffold in EGFR inhibitors.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-fluoroaniline)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in an anhydrous solvent like DCM or THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropanesulfonamide. A reported yield for the synthesis of N-(4-fluorophenyl)cyclopropanesulfonamide using a similar procedure is 99%.[9]
Application in the Development of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
HCV NS3/4A is a serine protease essential for the replication of the hepatitis C virus. It cleaves the viral polyprotein at four sites to generate mature non-structural proteins.[10] Additionally, it disrupts the host's innate immune response by cleaving cellular proteins involved in interferon signaling, such as MAVS and TRIF.[11] Therefore, NS3/4A protease is a prime target for the development of direct-acting antiviral agents. Cyclopropylsulfonamide moieties have been incorporated into several potent HCV NS3/4A protease inhibitors.
Signaling Pathway
HCV NS3/4A protease is crucial for viral maturation and evasion of the host immune system. Inhibitors of this protease block these processes, thereby halting viral replication.
Quantitative Data: In Vitro Activity of Cyclopropylsulfonamide-Based HCV NS3/4A Protease Inhibitors
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| TMC435350 | HCV NS3/4A Protease (Genotype 1b) | 7.8 | Replicon Assay | [8] |
| ITMN-191 (Danoprevir) | HCV NS3/4A Protease (Genotype 1b) | 0.29 | Biochemical Assay | [11] |
| Compound 33 | HCV NS3/4A Protease | Ki* = 5.3 | Biochemical Assay | [12] |
Note: While ITMN-191 and Compound 33 are potent inhibitors, TMC435350 is explicitly described as containing a cyclopropylsulfonamide moiety.
Experimental Protocol: General Synthesis of a Cyclopropylsulfonamide-Containing Peptidomimetic Inhibitor
This protocol describes a general amide coupling procedure, a key step in the synthesis of many peptidomimetic HCV protease inhibitors, followed by sulfonylation.
Materials:
-
Peptide fragment with a free amine
-
Carboxylic acid fragment
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
This compound
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Amide Coupling
-
Reactant Preparation: Dissolve the carboxylic acid fragment (1.0 eq) and the amine-containing peptide fragment (1.0 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU or HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Part B: Cyclopropanesulfonylation
-
Reactant Preparation: Dissolve the purified product from Part A (which should contain a free amine, typically an aniline or a piperazine (B1678402) nitrogen) (1.0 eq) in anhydrous pyridine.
-
Reaction Initiation: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-6 hours.
-
Workup and Purification: Follow the workup and purification steps as described in the protocol for EGFR inhibitor intermediate synthesis.
Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[13][14] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.[13] The sulfonamide group is a well-established zinc-binding group in MMP inhibitors, and the addition of a cyclopropyl (B3062369) moiety can enhance selectivity and potency.[15]
Signaling Pathway
MMPs are secreted as inactive zymogens (pro-MMPs) and are activated in the extracellular space. Once active, they degrade ECM components, which can facilitate cell migration and invasion. MMP inhibitors block the catalytic activity of these enzymes.
Quantitative Data: In Vitro Activity of Sulfonamide-Based MMP Inhibitors
| Compound ID | Target MMP | Ki (nM) | Reference |
| 1 | MMP-12 | 23 | [14] |
| 3 | MMP-12 | 1 | [14] |
| 4 | MMP-12 | 1 | [14] |
| Compound 3 | MMP-1 | IC50 = 21 µM | [16] |
| Compound 3 | MMP-8 | IC50 = 23 µM | [16] |
| Compound 3 | MMP-9 | IC50 = 23 µM | [16] |
| Compound 3 | MMP-12 | IC50 = 24 µM | [16] |
| Compound 3 | MMP-13 | IC50 = 35 µM | [16] |
Note: While these compounds are sulfonamide-based MMP inhibitors, the specific inclusion of a cyclopropyl group in these examples is not explicitly stated in the search results. This data is presented to show the utility of the sulfonamide scaffold.
Experimental Protocol: Synthesis of a Cyclopropylsulfonamide-Containing MMP Inhibitor Scaffold
This protocol outlines the synthesis of a 1-(cyclopropylsulfonyl)piperazine (B1520114) derivative, a common building block in various bioactive molecules.
Materials:
-
Piperazine
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve piperazine (2.5 eq) in a mixture of water and an organic solvent like DCM.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath and add a base such as NaOH (1.2 eq) or TEA (1.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in DCM to the cooled mixture.
-
Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Workup: Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: The product can be further purified by crystallization or silica gel chromatography if necessary. A similar reaction of methanesulfonyl chloride with piperazine has been reported with a yield of 11%.[17]
Application in the Development of Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[10] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[18][19] Sulfonamides are the primary class of CA inhibitors, and the cyclopropyl group can be used to modulate their isoform selectivity and physicochemical properties.
Signaling Pathway
Carbonic anhydrases play a key role in maintaining pH homeostasis. In tumor cells, CA IX contributes to an acidic extracellular pH, which promotes tumor invasion and metastasis. CA inhibitors block this activity, leading to an increase in intracellular pH and a decrease in extracellular pH, which can induce apoptosis.
Quantitative Data: In Vitro Activity of Sulfonamide-Based CA Inhibitors
| Compound ID | Target CA Isoform | Ki (nM) | Reference |
| 3n | hCA IX | 41.3 | [20] |
| 3n | hCA XII | 39.1 | [20] |
| 15 | hCA IX | 6.1 | [21] |
| 4c | hCA IX | 8.5 | [21] |
| Aromatic Sulfonamide 1 | CA IX | 10.8 | [22] |
| Aromatic Sulfonamide 2 | CA IX | 9.7 | [22] |
Note: The specific inclusion of a cyclopropyl group in these examples is not explicitly stated in the search results. This data is presented to show the utility of the sulfonamide scaffold for CA inhibition.
Experimental Protocol: Synthesis of a Benzenesulfonamide CA Inhibitor with a Cyclopropyl Moiety
This protocol describes a general method for synthesizing a sulfonamide from a substituted aminobenzenesulfonamide and a cyclopropyl-containing aldehyde, followed by reduction.
Materials:
-
4-Aminobenzenesulfonamide
-
Methanol
-
Formic acid (catalytic amount)
-
Sodium borohydride (B1222165) (NaBH4)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in methanol. Add a catalytic amount of formic acid.
-
Reaction: Reflux the mixture for 3-5 hours, monitoring the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and slowly add sodium borohydride (1.5 eq) in portions.
-
Reaction: Stir the reaction at room temperature for 2-4 hours until the imine is fully reduced.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel chromatography to obtain the desired N-(cyclopropylmethyl)benzenesulfonamide derivative.
Pharmacokinetic Considerations
The incorporation of a cyclopropyl group can have a significant impact on the pharmacokinetic properties of a drug candidate.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can lead to increased metabolic stability and a longer half-life. However, when attached to a heteroatom like nitrogen, the cyclopropyl group can sometimes be a site of metabolic bioactivation.[6][23]
-
Oral Bioavailability: The overall physicochemical properties of the molecule, including solubility and permeability, will determine its oral bioavailability. While no specific oral bioavailability data for cyclopropylsulfonamide drugs were found in the searches, optimizing ADME properties is a critical step in drug development. For example, in a series of T-type calcium channel blockers, modification of the molecule, including the introduction of fluorine and chlorine atoms, significantly improved oral bioavailability and metabolic stability.[24] For some kinase inhibitors, oral bioavailability in rats can range from good (41%) to negligible (<1%).[18]
-
Distribution: The lipophilicity and size of the molecule will influence its distribution into various tissues. For CNS-acting drugs, the ability to cross the blood-brain barrier is crucial. The cyclopropyl group can sometimes enhance brain permeability.[25]
General Workflow for Pharmacokinetic Evaluation
These application notes and protocols provide a starting point for researchers interested in utilizing this compound in their drug discovery programs. The versatility of the cyclopropylsulfonamide moiety makes it a valuable tool for modulating the properties of a wide range of therapeutic agents. Further exploration and optimization are encouraged to fully realize the potential of this important chemical scaffold.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 18. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatitis C Virus NS3/4A Protease Inhibits Complement Activation by Cleaving Complement Component 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclopropanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activity of cyclopropanesulfonamide (B116046) derivatives, valuable scaffolds in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropane (B1198618) ring make these compounds promising candidates for drug discovery programs. This document offers detailed experimental protocols for key synthetic methodologies and summarizes the biological activity of representative derivatives.
Data Presentation
Table 1: Synthesis of Cyclopropanesulfonamide Derivatives - Reaction Conditions and Yields
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Chloropropane sulfonyl chloride, tert-butylamine (B42293) | 1. Toluene (B28343), triethylamine (B128534), 0-5 °C to RT2. THF, n-BuLi, -25 °C to 0 °C3. Formic acid, 80 °C | Cyclopropanesulfonamide | 70-75 (overall) | [1][2] |
| 2 | Benzenesulfonamide, Cyclopropylboronic acid | Cu(OAc)₂, Na₂CO₃, 1,2-dichloroethane (B1671644) | N-Cyclopropylbenzenesulfonamide | 90 | [3] |
| 3 | 4-Methylbenzenesulfonamide, Cyclopropylboronic acid | Cu(OAc)₂, Na₂CO₃, 1,2-dichloroethane | N-Cyclopropyl-4-methylbenzenesulfonamide | 92 | [3] |
| 4 | (R)-2-amino-2-(1-(tert-butoxycarbonyl) piperidin-4-yl)acetic acid, 2-chloro-4-fluorobenzyl)oxy)phenyl)sulfonyl chloride | Triethylamine, H₂O/dioxane, 0 °C to RT | (R)-2-((4-((2-chloro-4-fluorobenzyl)oxy)phenyl)sulfonamido)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | 79 | [4] |
| 5 | Phenyl vinyl sulfide, Ethyl diazoacetate | Cobalt Catalyst | (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | Not specified | [5] |
Table 2: Biological Activity of Cyclopropanesulfonamide Derivatives - IC₅₀ Values
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5d | EGFR, mTOR | PC9 (EGFRdel19) | Not specified | [6] |
| Gala04 | Not specified | K562 | 4.2 | [7] |
| Chalconesulfonamide 7e | Not specified | MCF7 | Not specified | [8] |
| Compound 3a | ADAMTS7 | Not specified | 0.009 | [4] |
| Compound 3a | ADAMTS5 | Not specified | 0.110 | [4] |
| EDV33 | ADAMTS7 | Not specified | 0.070 | [4] |
| EDV33 | ADAMTS5 | Not specified | 0.010 | [4] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of Cyclopropanesulfonamide
This protocol is based on a patented industrial process for the synthesis of the parent cyclopropanesulfonamide.
Step A: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
-
To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) at 0-5 °C, add 3-chloropropane sulfonyl chloride (0.41 mol) over a period of 30-60 minutes.
-
Stir the resulting mixture at 5 °C for 10 minutes.
-
Allow the mixture to warm to room temperature and then treat with 1 M hydrochloric acid (200 mL).
-
Separate the layers and wash the organic layer with water (100 mL).
-
The resulting toluene solution of N-tert-butyl-(3-chloro)propyl sulfonamide is used directly in the next step.
Step B: Synthesis of Cyclopropane sulfonic acid tert-butylamide
-
Partially remove the toluene from the previous step by distillation and add tetrahydrofuran (B95107) (THF) to obtain a final volume of approximately 600 mL.
-
Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 eq) at this temperature.
-
After 30 minutes at -30 °C, warm the mixture to 0 °C and add water (200 mL).
-
Separate the layers, wash the organic layer with water (1 x 100 mL), and concentrate the organic phase.
Step C: Synthesis of Cyclopropanesulfonamide
-
Treat the residue from the previous step with formic acid (300 mL) at 80 °C for 20 hours. During the entire reaction, bubble a slight stream of nitrogen through the solution.
-
After complete conversion, concentrate the mixture to dryness to afford cyclopropanesulfonamide. The overall yield for this three-step process is reported to be in the range of 70-75%.[1][2]
Protocol 2: Copper-Mediated N-Cyclopropylation of Sulfonamides
This protocol describes a direct method for the N-cyclopropylation of sulfonamides using cyclopropylboronic acid.[3]
Materials:
-
Sulfonamide (1.0 mmol)
-
Cyclopropylboronic acid (1.5 mmol)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
1,2-Dichloroethane (5 mL)
Procedure:
-
In a reaction vial, combine the sulfonamide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and sodium carbonate (2.0 mmol).
-
Add 1,2-dichloroethane (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-cyclopropylsulfonamide derivative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by cyclopropanesulfonamide derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: EGFR and mTOR signaling pathway inhibited by cyclopropanesulfonamide derivatives.
Caption: General workflow for synthesis and evaluation of cyclopropanesulfonamide derivatives.
References
- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 3. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency | MDPI [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides with Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, demonstrating activities as antibacterial, anticancer, and anti-inflammatory agents. The unique structural and electronic properties of the cyclopropane (B1198618) ring have made it an attractive moiety in medicinal chemistry, often improving metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The combination of these two functionalities in cyclopropanesulfonamides presents a promising avenue for the discovery of novel therapeutic agents.
This document provides detailed application notes and a robust one-pot protocol for the synthesis of a diverse library of sulfonamides derived from cyclopropanesulfonyl chloride. This efficient, single-step procedure is amenable to parallel synthesis and is ideal for generating compound libraries for high-throughput screening in drug discovery programs.
Biological Significance of Cyclopropanesulfonamides
Recent studies have highlighted the potential of cyclopropanesulfonamide (B116046) derivatives as potent inhibitors of key signaling pathways implicated in cancer. Specifically, certain derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathways.[2][3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival, a hallmark of non-small cell lung cancer (NSCLC). Some cyclopropanesulfonamide compounds have demonstrated inhibitory activity against EGFR mutations, including the C797S mutation which confers resistance to third-generation EGFR inhibitors.[2] By inhibiting both the EGFR and the downstream PI3K/Akt/mTOR signaling cascade, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.[2][3][4]
The antimicrobial and antifungal potential of compounds containing the cyclopropane moiety has also been documented, suggesting broader applications for cyclopropanesulfonamides in infectious disease research.[2]
One-Pot Synthesis of Sulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base is a straightforward and high-yielding method for the synthesis of cyclopropanesulfonamides. The one-pot nature of this protocol, where the reaction is performed in a single vessel without isolation of intermediates, significantly enhances efficiency and reduces waste.
Reaction Scheme:
Caption: General reaction for the synthesis of cyclopropanesulfonamides.
Experimental Protocol
This protocol provides a general method for the one-pot synthesis of cyclopropanesulfonamides. Optimization of reaction time, temperature, and solvent may be necessary for specific amine substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the desired primary or secondary amine (1.0 - 1.2 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (triethylamine or pyridine, 1.5 - 2.0 eq) to the stirred amine solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude sulfonamide can be purified by recrystallization or silica (B1680970) gel column chromatography.
Data Presentation: Representative Yields
The following table summarizes representative yields for the one-pot synthesis of various cyclopropanesulfonamides from this compound and a selection of primary and secondary amines. Yields are based on purified product and may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine Substrate | Product Name | Yield (%) |
| 1 | Aniline | N-phenylcyclopropanesulfonamide | 85-95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)cyclopropanesulfonamide | 80-90 |
| 3 | Benzylamine | N-benzylcyclopropanesulfonamide | 90-98 |
| 4 | Morpholine | 4-(cyclopropylsulfonyl)morpholine | 88-96 |
| 5 | Piperidine | 1-(cyclopropylsulfonyl)piperidine | 85-95 |
| 6 | n-Butylamine | N-butylcyclopropanesulfonamide | 82-92 |
| 7 | Diethylamine | N,N-diethylcyclopropanesulfonamide | 75-85 |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for cyclopropanesulfonamides.
Inhibition of EGFR Signaling Pathway
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols: Catalytic Methods for Sulfonamide Formation with Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanesulfonamides are valuable structural motifs in medicinal chemistry, often incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these compounds typically involves the reaction of cyclopropanesulfonyl chloride with a primary or secondary amine. While effective, traditional methods often require harsh conditions or are inefficient for less nucleophilic or sterically hindered amines. This document provides detailed protocols for the conventional synthesis of cyclopropanesulfonamides and explores catalytic methods that can offer milder reaction conditions, broader substrate scope, and improved efficiency.
I. Conventional Non-Catalytic Method: Schotten-Baumann Reaction
The most common method for synthesizing sulfonamides from sulfonyl chlorides is the Schotten-Baumann reaction, which involves treating the sulfonyl chloride with an amine in the presence of a stoichiometric amount of base to neutralize the HCl byproduct.[1][2][3]
Experimental Protocol: General Procedure for Schotten-Baumann Sulfonylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and a suitable aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile) to a concentration of 0.1-0.5 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2-1.5 equiv.).
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 equiv.) in the same solvent to the stirred amine solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to afford the desired cyclopropanesulfonamide.
Caption: Workflow for the conventional Schotten-Baumann sulfonylation reaction.
II. Catalytic Method: DMAP-Assisted Sulfonylation
4-(Dimethylaminopyridine) (DMAP) can be used as a nucleophilic catalyst to accelerate the sulfonylation of amines, particularly for those that are weakly nucleophilic or sterically hindered.[4][5][6] The reaction proceeds through a highly reactive N-sulfonylpyridinium intermediate.
Mechanism of DMAP Catalysis
DMAP first reacts with this compound to form a cyclopropanesulfonyl-DMAP intermediate. This intermediate is significantly more reactive towards nucleophilic attack by the amine than the sulfonyl chloride itself.
Experimental Protocol: DMAP-Catalyzed Sulfonylation
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP (0.05-0.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere (e.g., N₂ or Ar).
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.1 equiv.) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction is typically faster than the non-catalytic method. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Schotten-Baumann reaction.
Caption: Simplified catalytic cycle for DMAP-assisted sulfonamide formation.
Data Presentation: Comparison of Methods
| Parameter | Conventional (Schotten-Baumann) | DMAP-Catalyzed |
| Base | Stoichiometric (e.g., TEA, Pyridine) | Stoichiometric base + Catalytic DMAP |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Yield | Good to excellent for primary amines | Excellent, especially for hindered/weakly nucleophilic amines |
| Substrate Scope | Good for unhindered, nucleophilic amines | Broader scope, effective for challenging amines[6] |
III. Proposed Advanced Catalytic Approaches
While direct catalytic methods for this compound are not extensively reported, modern synthetic methodologies developed for other sulfonyl chlorides could be adapted. These approaches offer potential for even milder conditions and novel reactivity.
A. Proposed Photoredox/Copper Dual Catalysis
Recent advances have shown that a combination of photoredox and copper catalysis can enable the synthesis of sulfonamides under very mild conditions.[7] A hypothetical cycle for this compound could involve the generation of a cyclopropanesulfonyl radical, which is then captured by a copper-amine complex.
Caption: Hypothetical dual photocatalytic cycle for sulfonamide synthesis.
IV. High-Throughput Experimentation (HTE) for Catalyst Discovery
To accelerate the discovery of novel catalytic systems for the reaction of this compound with amines, a high-throughput screening approach can be employed. This allows for the rapid evaluation of multiple catalysts, bases, and solvents in parallel.
Protocol: HTE Workflow for Catalyst Screening
-
Plate Preparation: In a 96-well plate, dispense arrays of different catalysts (e.g., various copper salts, palladium complexes, nickel salts) and ligands.
-
Reagent Addition: Using automated liquid handlers, add a stock solution of the amine substrate, a base (from a library of bases like DBU, K₂CO₃, etc.), and the solvent to each well.
-
Initiation: Add a stock solution of this compound to each well to initiate the reactions.
-
Incubation: Seal the plate and incubate at a set temperature (or a gradient of temperatures) with agitation.
-
Quenching & Analysis: After a set time, quench the reactions simultaneously. Analyze the yield of the desired sulfonamide in each well using a high-throughput method such as UPLC-MS.
-
Data Analysis: Analyze the data to identify "hits" – combinations of catalyst, ligand, base, and solvent that provide the highest yields. These hits can then be further optimized on a larger scale.
Caption: High-throughput experimentation workflow for catalyst discovery.
Conclusion
While the conventional Schotten-Baumann reaction remains a reliable method for the synthesis of cyclopropanesulfonamides, catalytic approaches, particularly using DMAP, offer significant advantages for challenging substrates. The exploration of advanced catalytic systems, guided by high-throughput experimentation, holds the promise of discovering novel, highly efficient, and broadly applicable methods for the formation of this important class of compounds, thereby accelerating drug discovery and development programs.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. cbijournal.com [cbijournal.com]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Cyclopropanesulfonyl chloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of cyclopropanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[1][4][5] For long-term storage, handling and storing the contents under an inert gas like nitrogen is recommended.[5]
Q2: How stable is this compound at room temperature?
A2: this compound is stable under the recommended storage conditions of 2-8°C.[1][6] While specific data on its stability at room temperature for extended periods is limited, its reactivity and moisture sensitivity suggest that prolonged storage at ambient temperatures should be avoided to minimize potential degradation.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound, particularly upon contact with water, can lead to the formation of corrosive hydrochloric acid.[4] Visual signs of degradation may include a change in color from colorless or pale yellow to a darker shade, or the development of a more pungent odor.[4] The presence of fumes upon opening the container can also indicate decomposition.
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with several substances, including:
-
Strong oxidizing agents[1]
-
Water and moist air[5]
-
Amines[5]
-
Strong bases[5] Contact with these materials should be strictly avoided to prevent hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, this compound can decompose to form hazardous products, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1][5] Contact with water can also liberate toxic gas.[5]
Troubleshooting Guides
Issue: Unexpected Reaction Failure or Low Yield
If you are experiencing unexpected reaction failures or lower than expected yields when using this compound, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for reaction issues.
Issue: Visible Change in Reagent Appearance
If you observe a change in the physical appearance of your this compound, follow these steps to assess its viability.
Caption: Decision process for visually altered reagent.
Data Presentation
Table 1: Storage and Stability Parameters for this compound
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 2 - 8 °C | [1][2][3] |
| Atmosphere | Store under inert gas (e.g., Nitrogen) | [5] |
| Moisture | Moisture sensitive; keep container tightly closed in a dry place | [1][4][5] |
| Chemical Stability | Stable under recommended storage conditions | [1][6] |
| Incompatible Materials | Strong oxidizing agents, water, amines, strong bases | [1][5] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [2] |
| Density | ~1.38 g/mL at 25 °C | [2] |
Experimental Protocols
Protocol 1: Quality Control of this compound via ¹H NMR
Objective: To assess the purity and integrity of this compound by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Micropipette
-
NMR spectrometer
Methodology:
-
In a well-ventilated fume hood, carefully prepare a sample by dissolving 1-2 drops of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
The spectrum should show multiplets corresponding to the cyclopropyl (B3062369) protons.
-
The presence of significant peaks outside of the expected regions may indicate impurities or decomposition products.
-
Integration of the peaks can be used to quantify the level of impurities if their identity is known.
-
Protocol 2: Assessment of Water Sensitivity
Objective: To qualitatively assess the reactivity of this compound with water. (Caution: This should be performed on a very small scale in a controlled environment due to the release of HCl gas).
Materials:
-
This compound
-
Deionized water
-
Small test tube
-
pH indicator paper
-
Fume hood
Methodology:
-
Place a small piece of pH indicator paper on the lip of a small, dry test tube in a fume hood.
-
Add 1-2 drops of this compound to the bottom of the test tube.
-
Carefully add one drop of deionized water to the test tube, ensuring it does not touch the pH paper directly.
-
Observe any reaction (e.g., fuming, heat generation) and any color change in the pH paper.
-
Expected Result: The pH paper will indicate a strong acid (turn red) due to the formation of HCl gas upon hydrolysis, confirming the compound's moisture sensitivity.
References
Hydrolysis of Cyclopropanesulfonyl chloride and prevention
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of cyclopropanesulfonyl chloride, focusing on preventing its hydrolysis and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an organic compound featuring a cyclopropane (B1198618) ring attached to a sulfonyl chloride functional group.[1] This structure gives it unique reactivity, making it a valuable reagent in organic synthesis, particularly for creating sulfonamides by reacting with amines.[1][2] It is typically a colorless to pale yellow liquid with a pungent odor.[1][3] Due to the electrophilic nature of the sulfonyl chloride group, the compound is highly sensitive to moisture.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 139631-62-2 | [3][4] |
| Molecular Formula | C3H5ClO2S | [1][4] |
| Molecular Weight | 140.59 g/mol | [3] |
| Density | 1.38 g/mL at 25 °C | [2][3] |
| Boiling Point | 60 °C at 2 mmHg | [3] |
| Refractive Index | n20/D 1.4770 | [2][3] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [2][3] |
| Storage Temperature | 2-8 °C | [2][5] |
| Sensitivity | Moisture Sensitive | [1][3] |
Q2: Why is this compound so sensitive to moisture?
This compound's sensitivity to moisture is due to the highly electrophilic sulfur atom in the sulfonyl chloride (-SO2Cl) group.[1] Water acts as a nucleophile, attacking this sulfur atom, which leads to a hydrolysis reaction. This reaction breaks down the compound into cyclopropanesulfonic acid and corrosive hydrochloric acid (HCl).[1][6] This degradation not only consumes the reagent but can also negatively impact subsequent reactions by introducing acid and lowering the pH.
Q3: What is the generally accepted mechanism for the hydrolysis of sulfonyl chlorides?
The hydrolysis of sulfonyl chlorides, including this compound, is understood to proceed through a nucleophilic substitution (SN2-type) mechanism.[6][7] In this process, a water molecule directly attacks the electrophilic sulfur atom, leading to a transition state where the sulfur-oxygen bond is forming concurrently with the sulfur-chlorine bond breaking. This pathway is supported by kinetic studies on various aromatic sulfonyl chlorides.[7][8]
Caption: SN2-like mechanism for the hydrolysis of this compound.
Q4: What are the ideal storage and handling conditions to prevent hydrolysis?
To maintain its integrity, this compound must be stored and handled under strictly anhydrous (moisture-free) conditions.
-
Storage: Store in a cool, dry, and well-ventilated place, with a recommended temperature of 2-8°C.[2][5] The container must be kept tightly sealed.[5] For long-term storage, sealing the compound in an ampoule under an inert atmosphere is a reliable method.[9]
-
Handling: All manipulations should be performed under a dry, inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox.[9][10] Use oven-dried glassware and transfer the liquid reagent using dry syringes or cannulas through a septum.[11]
Troubleshooting Guide
Problem 1: My reaction has a low yield or is failing completely.
-
Possible Cause: The primary suspect is the degradation of the this compound reagent via hydrolysis before or during the reaction. If the reagent has been exposed to atmospheric moisture, its effective concentration will be lower than expected, and the resulting hydrochloric acid can cause unwanted side reactions.
-
Solution & Prevention:
-
Verify Reagent Integrity: Before use, visually inspect the reagent. A pure compound should be a clear liquid.[3] Cloudiness or crystallization may indicate decomposition.
-
Implement Rigorous Anhydrous Techniques: Ensure all glassware is thoroughly oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas.[11] All solvents and other reagents must be rigorously dried before use.
-
Use Proper Transfer Methods: Use syringe or cannula techniques to transfer the reagent from a Sure/Seal™ bottle or similar container, always maintaining a positive pressure of inert gas.[11] Avoid tipping the bottle, which can cause the liquid to contact and degrade the septum.[10]
-
Caption: Experimental workflow for handling moisture-sensitive reagents.
Problem 2: The pH of my reaction drops unexpectedly, and I observe side products.
-
Possible Cause: This is a classic sign of this compound hydrolysis, which generates both cyclopropanesulfonic acid and strong hydrochloric acid.[1][6] The acidic conditions can protonate bases or catalysts, decompose acid-sensitive functional groups, or promote undesired side reactions.
-
Solution & Prevention:
-
Use an Acid Scavenger: Include a non-nucleophilic base in the reaction mixture, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl as it forms. The stoichiometry should account for the possibility of some reagent hydrolysis.
-
Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. Check solvent purity, ensure inert gas lines have drying tubes, and verify that other reagents are anhydrous.
-
Problem 3: My this compound reagent appears cloudy or contains solid.
-
Possible Cause: The reagent has been compromised by significant moisture exposure. The solid is likely cyclopropanesulfonic acid, the product of hydrolysis.
-
Solution & Prevention:
-
Do Not Use: The reagent is no longer pure and its use will lead to unreliable and unrepeatable results. It should be properly quenched and disposed of as hazardous waste.[5]
-
Improve Storage Practices: After opening a new bottle, ensure the container is carefully resealed.[5] Using a system like the Aldrich Sure/Seal™ packaging, which uses a liner that reseals after puncture, is highly recommended.[11] For multi-use bottles, flush the headspace with dry inert gas before storage.
-
References
- 1. CAS 139631-62-2: this compound [cymitquimica.com]
- 2. This compound 95 139631-62-2 [sigmaaldrich.com]
- 3. This compound | 139631-62-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
Common side reactions with Cyclopropanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving cyclopropanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in reactions with this compound?
A1: The most common reason for low yields is the hydrolysis of this compound to the unreactive cyclopropanesulfonic acid.[1][2] This reagent is highly sensitive to moisture.[3] To ensure optimal results, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q2: I'm reacting this compound with a primary amine and see an unexpected, less polar byproduct on my TLC. What could it be?
A2: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated amine, R-N(SO₂-c-Pr)₂.[4] This occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of this compound. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[4][5]
Q3: My reaction with a secondary amine is very sluggish. What can I do to improve the reaction rate?
A3: Sterically hindered or electron-deficient secondary amines can exhibit low nucleophilicity, leading to slow reaction rates.[4] Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also accelerate the reaction by forming a more reactive intermediate.[4]
Q4: What is the role of the base in sulfonamide synthesis, and which one should I choose?
A4: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.[2] Non-nucleophilic, organic bases such as triethylamine (B128534) or pyridine (B92270) are commonly used.[1]
Q5: My this compound is old. Can I still use it?
A5: It is not recommended. Over time, this compound can hydrolyze due to exposure to atmospheric moisture, reducing the concentration of the active reagent and leading to lower yields.[1] Always use a fresh or properly stored reagent for best results.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF).[1] Run the reaction under an inert atmosphere (N₂ or Ar).[1] | Increased yield of the desired sulfonamide. |
| Poor Amine Nucleophilicity | For sterically hindered or electron-poor amines, increase the reaction temperature.[4] Add a catalyst such as DMAP.[4] | Faster reaction times and higher conversion to the product. |
| Incorrect Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.[1] | Disappearance of the this compound spot on TLC/LC-MS. |
| Inactive Reagents | Use a fresh bottle of this compound. Ensure the purity of the amine and base. | A successful reaction with expected yields. |
Issue 2: Presence of Significant Impurities
| Impurity | Identification | Mitigation Strategy |
| Cyclopropanesulfonic Acid | Appears as a baseline or very polar spot on TLC. Can be detected by LC-MS. | Follow strict anhydrous procedures as described in Issue 1.[1][2] This impurity can often be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[4] |
| Bis-sulfonated Amine | Less polar than the desired monosulfonamide on TLC. Will have a higher mass in LC-MS analysis. | Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to a solution of the amine.[4][5] |
| Unreacted Amine | Visible spot on TLC corresponding to the starting material. | Drive the reaction to completion by increasing the reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride.[4] |
Experimental Protocols
General Protocol for the Synthesis of a Cyclopropylsulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (1.5 eq) or Pyridine (solvent)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Key reaction pathways in cyclopropanesulfonylation.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Managing Sulfene Formation in Reactions with Cyclopropanesulfonyl Chloride
Welcome to the technical support center for reactions involving cyclopropanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to help you anticipate and manage the formation of the reactive intermediate, sulfene (B1252967), in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sulfene and why is it a concern when using this compound?
A1: Sulfene (cyclopropanethione S,S-dioxide) is a highly reactive intermediate with the structure c-C₃H₅(H)C=SO₂. It is formed by the elimination of hydrogen chloride from this compound in the presence of a base. Because of its high reactivity, sulfene can lead to the formation of undesired byproducts, reducing the yield of your target molecule and complicating purification.
Q2: What is the primary mechanism of sulfene formation from this compound?
A2: The formation of sulfene from this compound proceeds through an E2-like elimination mechanism. A base abstracts a proton from the carbon alpha to the sulfonyl group, followed by the concerted departure of the chloride ion. This process is particularly facile with tertiary amine bases.
Q3: How does the choice of base influence sulfene formation?
A3: The choice of base is critical in controlling sulfene formation. Stronger, sterically hindered bases tend to favor the elimination reaction that leads to sulfene. For instance, triethylamine (B128534) (Et₃N) is known to promote sulfene formation from this compound. In contrast, less sterically hindered or weaker bases may favor a direct nucleophilic attack on the sulfonyl chloride by the desired nucleophile.
Q4: What are the common byproducts resulting from sulfene formation?
A4: Once formed, sulfene can react with various nucleophiles present in the reaction mixture. Common byproducts include:
-
Sulfene adducts with amines: If an amine is used as a nucleophile, sulfene can react with it to form a sulfonamide, which may be an isomer of the desired product if the amine is unsymmetrical.
-
Solvent adducts: Sulfene can be trapped by the solvent, especially if the solvent is nucleophilic (e.g., alcohols).
-
Hydrolysis products: In the presence of water, sulfene is rapidly trapped to form cyclopropanesulfonic acid.
Q5: Are there any competing side reactions to be aware of besides sulfene formation?
A5: While sulfene formation is a major concern, other potential side reactions with this compound include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to cyclopropanesulfonic acid.
-
Ring-opening of the cyclopropane (B1198618) ring: Under certain nucleophilic or radical conditions, the strained cyclopropane ring can open, leading to linear propyl derivatives. However, this is generally less common under standard sulfonylation conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide | 1. Sulfene Formation: A significant portion of the starting material is being converted to sulfene and then to byproducts. 2. Hydrolysis of this compound: The starting material is degrading due to moisture. | 1. Optimize Reaction Conditions to Minimize Sulfene: a. Use a less sterically hindered base or a non-amine base (e.g., proton sponge, inorganic base). b. Lower the reaction temperature. c. Add the this compound slowly to the solution of the amine and base. 2. Ensure Anhydrous Conditions: a. Use dry solvents and glassware. b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of multiple, difficult-to-separate byproducts | 1. Sulfene Trapping: The formed sulfene is reacting with the amine nucleophile, solvent, or trace water. 2. Competing Nucleophilic Attack: If the nucleophile has multiple reactive sites, reaction at undesired positions can occur. | 1. Control Sulfene Formation (see above). 2. Use a Non-nucleophilic Solvent: Choose a solvent that is less likely to react with sulfene (e.g., dichloromethane, acetonitrile). 3. Use a Stoichiometric Amount of Base: Excess base can promote side reactions. 4. Protect Other Nucleophilic Groups: If your substrate has other nucleophilic sites, consider protecting them before the reaction. |
| Formation of a significant amount of cyclopropanesulfonic acid | Hydrolysis: Either the starting this compound or the intermediate sulfene is reacting with water. | 1. Rigorously Dry All Reagents and Solvents: Use freshly distilled solvents and dry glassware. 2. Run the Reaction Under an Inert Atmosphere: This will prevent atmospheric moisture from entering the reaction. |
Data Presentation
Table 1: Influence of Base on the Reaction Pathway of this compound
| Base | Predominant Reaction Pathway | Key Observations |
| Triethylamine (Et₃N) | Sulfene Formation | The reaction of cyclopropanesulfonyl-1-d chloride with Et₃N and 2-propanol indicates that the majority of the reaction proceeds via the sulfene intermediate.[1] |
| Trimethylamine (B31210) (Me₃N) | Direct Sulfonylammonium Chloride Formation | The reaction with trimethylamine appears to proceed through the direct formation of a sulfonylammonium chloride, which then yields the sulfonamide.[1] |
| Hydroxide (OH⁻) | Sulfene Formation (at pH > 7.3) | Above pH 7.3, hydrolysis proceeds via elimination to form the sulfene, which is then trapped by water or hydroxide.[1] |
Table 2: Spectroscopic Data for Identification of Key Functional Groups
| Functional Group | Technique | Characteristic Signal/Peak |
| Sulfonyl Chloride (-SO₂Cl) | IR Spectroscopy | Strong absorptions in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[2] |
| Mass Spectrometry | A characteristic ion peak at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[2] | |
| Sulfonamide (-SO₂NHR) | IR Spectroscopy | N-H stretching vibrations at 3390-3323 cm⁻¹ (asymmetric) and 3279-3229 cm⁻¹ (symmetric). Strong SO₂ stretching at 1344-1317 cm⁻¹ (asymmetric) and 1187-1147 cm⁻¹ (symmetric).[3] |
| Cyclopropane Ring | ¹H NMR Spectroscopy | Protons on the cyclopropane ring typically appear at high field (upfield), often in the range of 0.2-1.0 ppm.[4][5] |
| Cyclopropanesulfonic Acid | ¹H NMR Spectroscopy | The methine proton of the cyclopropane ring adjacent to the sulfonic acid group would be expected to be deshielded compared to unsubstituted cyclopropane. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cyclopropanesulfonamide with Minimized Sulfene Formation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Acetonitrile)
-
A suitable base (e.g., Pyridine or Diisopropylethylamine - DIPEA)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for organic synthesis, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to dissipate the heat of the reaction and can disfavor the elimination pathway to sulfene.
-
Slow Addition: Prepare a solution of this compound (1.05 equivalents) in a small amount of the anhydrous solvent in a dropping funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the sulfonyl chloride and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired cyclopropanesulfonamide.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for sulfonylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropanesulfonyl Chloride
Welcome to the technical support center for Cyclopropanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 139631-62-2) is a reactive organic compound featuring a cyclopropane (B1198618) ring attached to a sulfonyl chloride functional group.[1] Its electrophilic nature makes it a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[1][2] These derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents.[2][3][4]
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive and moisture-sensitive liquid.[1] It can cause severe skin burns and eye damage.[5] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents and bases.[6]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[6][7] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Q4: What are the most common reactions involving this compound?
The most prevalent reaction is the formation of sulfonamides through its reaction with primary or secondary amines.[2] It is also used to synthesize sulfonate esters by reacting with alcohols. These reactions are fundamental in the synthesis of various biologically active molecules.
Troubleshooting Guide
Low Reaction Yield
Q5: My sulfonamide synthesis using this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in sulfonamide synthesis are often attributed to several factors. The most common issues and their solutions are outlined below.
Potential Causes & Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of this compound | This compound is highly sensitive to moisture and can hydrolyze to the unreactive cyclopropanesulfonic acid, reducing the amount of active reagent available for the reaction.[1][6] | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Inappropriate Base Selection | The base is crucial for neutralizing the HCl byproduct. An unsuitable base can either be too weak to effectively scavenge the acid or may compete with the amine as a nucleophile. | Use a non-nucleophilic organic base such as triethylamine (B128534) or pyridine.[6] The choice of base can significantly impact the reaction rate and yield. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate of reaction and the stability of the reactants and products. | Typically, the reaction is initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to warm to room temperature.[6] Optimization of the temperature profile may be necessary for specific substrates. |
| Side Reactions | With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine nitrogen. | To minimize this, use a slight excess of the amine or add the this compound slowly to the reaction mixture containing the amine.[6] |
Caption: Troubleshooting workflow for low reaction yield.
Product Purification Issues
Q6: I am having difficulty purifying my cyclopropylsulfonamide product. What are some common issues and solutions?
Purification of sulfonamides can sometimes be challenging due to their physical properties. Here are some common problems and recommendations:
Troubleshooting Product Purification
| Problem | Possible Cause | Suggested Solution |
| Product is difficult to crystallize | The crude product may contain impurities that inhibit crystallization. The product may be an oil at room temperature. | Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane (B109758)/pentane). If the product is an oil, purification by column chromatography on silica (B1680970) gel is recommended. |
| Product co-elutes with starting materials or byproducts on silica gel chromatography | The polarity of the product and impurities are too similar. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product appears to be degrading on the silica gel column | Sulfonamides can sometimes be sensitive to acidic silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
General Protocol for the Synthesis of a Cyclopropylsulfonamide
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0-1.2 equivalents) and anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Addition of Base: Add triethylamine (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Data Presentation
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
The choice of base can significantly influence the outcome of the reaction. This table provides a qualitative comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Good base, non-nucleophilic, easy to remove in vacuo. | Can sometimes lead to the formation of colored impurities. |
| Pyridine | ~5.2 | Acts as a nucleophilic catalyst, can accelerate the reaction. | More difficult to remove than TEA, can be a competing nucleophile.[6] |
| Diisopropylethylamine (DIPEA) | ~11 | Sterically hindered, very low nucleophilicity. | Higher cost, can be more difficult to remove. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | Inexpensive, easy to remove by filtration. | Heterogeneous reaction, may require a phase-transfer catalyst for optimal results. |
Table 2: Influence of Solvent on Reaction Outcome
The solvent can affect the solubility of reactants and the reaction rate.
| Solvent | Dielectric Constant | General Observations |
| Dichloromethane (DCM) | 9.1 | Good solubility for most reactants, easy to remove. A common choice for these reactions.[6] |
| Tetrahydrofuran (THF) | 7.6 | Good solvent for many organic compounds, can coordinate with cations. |
| Acetonitrile (ACN) | 37.5 | Polar aprotic solvent, can accelerate SN2 reactions. |
| Toluene | 2.4 | Non-polar, can be useful for running reactions at higher temperatures. |
References
- 1. CAS 139631-62-2: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 139631-62-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedures for Reactions Involving Cyclopropanesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Hydrolysis of this compound: The reagent is highly sensitive to moisture and can rapidly hydrolyze to the unreactive cyclopropanesulfonic acid. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of Reagent: Improper storage can lead to decomposition. | - Use a fresh bottle of this compound or one that has been stored properly under anhydrous conditions. | |
| Product is Water-Soluble: The desired product may have significant solubility in the aqueous phase, leading to loss during extraction.[1] | - Before discarding the aqueous layer, re-extract it several times with a suitable organic solvent. - If the product is an amine, consider adjusting the pH to suppress its solubility in the aqueous phase before extraction. | |
| Formation of a Persistent Emulsion During Aqueous Work-up | Presence of both aqueous and organic soluble components with surfactant-like properties. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this can help to break up the emulsion by increasing the ionic strength of the aqueous phase. - If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Oily or Gooey Product After Solvent Removal | Residual Solvent: High-boiling point solvents or chlorinated solvents may be difficult to remove completely. | - Co-evaporate the product with a lower-boiling point solvent like toluene (B28343) or heptane (B126788) to form an azeotrope and facilitate removal of the high-boiling solvent. |
| Presence of Byproducts: Unreacted starting materials or side-products may be present. | - Purify the crude product using column chromatography on silica (B1680970) gel. - Consider recrystallization from an appropriate solvent system. | |
| Unexpected Side-Product Formation | Reaction with Bidentate Nucleophiles: If the nucleophile has more than one reactive site, reaction at an undesired position can occur. | - Use protecting groups to block the more reactive site on the nucleophile before reaction with this compound. |
| Formation of Cyclopropanesulfonic Acid: As mentioned, hydrolysis is a common side reaction. | - This byproduct is typically water-soluble and can be removed by aqueous extraction. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to ensure its complete removal into the aqueous layer as the corresponding salt. |
Frequently Asked Questions (FAQs)
Q1: How should I properly quench a reaction containing unreacted this compound?
A1: Due to its reactivity with water, quenching should be performed carefully. Slowly add the reaction mixture to a separate flask containing a stirred, cold (0 °C) aqueous solution. A mild base, such as saturated sodium bicarbonate solution, can be used to neutralize the HCl and cyclopropanesulfonic acid that form upon quenching. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
Q2: My desired cyclopropanesulfonamide (B116046) product seems to be lost during the aqueous work-up. What can I do?
A2: Cyclopropanesulfonamides can have some water solubility. To minimize loss, saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase (salting-out effect). Also, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Q3: I am reacting this compound with a primary amine and I am getting a significant amount of the double-sulfonated product. How can I favor the mono-sulfonated product?
A3: To favor mono-sulfonylation, use a slight excess of the amine relative to the this compound. You can also try adding the this compound solution slowly to a solution of the amine to maintain a low concentration of the electrophile throughout the reaction.
Q4: What are the key safety precautions to take when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of its vapors. Ensure that all equipment is dry to prevent vigorous reactions with water.
Quantitative Data
The rate of hydrolysis of this compound is highly dependent on pH. The table below summarizes the pseudo-first-order rate constants for its hydrolysis in aqueous media.
| Condition | Rate Constant (k, s⁻¹) | Reference |
| Neutral Water | 3.1 x 10⁻⁶ | --INVALID-LINK-- |
| 1 M NaOH | 180 | --INVALID-LINK-- |
Data from J. F. King, J. Y. L. Lam, and S. Skonieczny, J. Org. Chem. 1992, 57, 23, 6679–6683.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Cyclopropanesulfonamide
This protocol describes a general procedure for the reaction of this compound with an aniline (B41778) derivative.
Reaction:
-
To a stirred solution of the desired aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
Work-up:
-
Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution (to remove cyclopropanesulfonic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of a Cyclopropanesulfonate Ester
This protocol outlines a general procedure for the reaction of this compound with a phenol (B47542).
Reaction:
-
To a solution of the phenol (1.0 eq.) and pyridine (B92270) (2.0 eq.) in dichloromethane, add this compound (1.1 eq.) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
Work-up:
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 20 mL) to remove pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Removal of Excess Cyclopropanesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted cyclopropanesulfonyl chloride (CPSC) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing excess this compound from a reaction mixture?
A1: The most prevalent and effective method is to quench the reaction mixture by adding a reagent that rapidly reacts with the excess this compound, followed by a standard aqueous work-up.[1] CPSC is highly reactive and sensitive to moisture, readily hydrolyzing to form the water-soluble cyclopropanesulfonic acid and hydrochloric acid (HCl).[2][3] The work-up then involves partitioning the mixture between an organic solvent and an aqueous solution to extract these water-soluble byproducts.
Q2: What are the most suitable quenching agents for this compound?
A2: The choice of quenching agent depends on the stability of your desired product. Common options include:
-
Water or Ice: A simple and direct method, but it generates HCl, which can make the aqueous layer highly acidic.[1] This is suitable only for products stable to strong acids.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a preferred method for acid-sensitive products as it neutralizes the HCl generated during hydrolysis.[4] The reaction releases carbon dioxide gas, so it must be done in an open or vented vessel with careful, slow addition.
-
Dilute Aqueous Sodium Hydroxide (NaOH): A strong base that ensures rapid hydrolysis.[5] However, its high basicity can degrade sensitive functional groups on the desired product.
-
Aqueous Ammonia (B1221849) (NH₃): Reacts quickly with CPSC but can form cyclopropanesulfonamide (B116046) as a byproduct, which may complicate purification.[6]
Q3: My desired product is sensitive to acidic conditions. How should I design the work-up?
A3: If your product is acid-sensitive, you must avoid the acidic conditions generated by quenching with water alone. The recommended procedure is to slowly add the reaction mixture to a chilled (0 °C) and vigorously stirred solution of saturated aqueous sodium bicarbonate. This will simultaneously quench the CPSC and neutralize the resulting HCl. Following the quench, proceed with the extraction as usual.
Q4: I am having difficulty with emulsions forming during the aqueous extraction. What can I do?
A4: Emulsion formation is a common issue in work-ups. To resolve this, you can try the following:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Filter through Celite: If fine solids are present, filtering the entire emulsified mixture through a pad of Celite or diatomaceous earth can help remove the particulates that stabilize the emulsion.[6]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can allow the layers to separate.
-
Change Solvent: Using a different extraction solvent can alter the physical properties of the system and may prevent emulsion formation.
Q5: Can I remove excess this compound by evaporation or distillation?
A5: This is generally not recommended. While related compounds like thionyl chloride can sometimes be removed under vacuum, CPSC is a highly reactive and corrosive substance.[1][7][8] Attempting to remove it by heating under vacuum could lead to product decomposition or hazardous reactions. A chemical quench is a much safer and more reliable method. If evaporation must be considered, it should only be attempted with high vacuum and an efficient cold trap to protect the pump and prevent release into the environment.[1]
Q6: What are the critical safety precautions when working with and quenching this compound?
A6: this compound is a corrosive material that can cause severe skin burns and eye damage.[8][9] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves.[10][11] The quenching process is exothermic and can release HCl gas; therefore, the quenching agent should be added slowly to the reaction mixture (or vice-versa) with efficient stirring and cooling, typically in an ice bath.
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Suggested Solution |
| Residual CPSC Detected After Work-up | Inefficient or incomplete quenching. | Ensure vigorous stirring during the quench. Increase the quenching time or use a more reactive quenching agent like a dilute base instead of plain water. |
| Low Product Yield | Product degradation during quenching due to harsh pH. | If the product is acid-sensitive, use a buffered quench like saturated NaHCO₃ solution. If base-sensitive, quench carefully with cold water and immediately proceed to extraction. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent. Before extraction, saturate the aqueous layer with NaCl to "salt out" the organic product. | |
| Difficult Phase Separation | Densities of the organic and aqueous layers are too similar. | Add brine to increase the density of the aqueous layer. Alternatively, switch to a different organic extraction solvent with a more distinct density (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). |
| Formation of an Unexpected Byproduct | The quenching agent reacted with the starting material or product. | Re-evaluate the choice of quencher. For example, if using aqueous ammonia with an amine-reactive product, switch to a non-nucleophilic base like NaHCO₃. |
Quantitative Data Summary
The choice of quencher can significantly impact the reaction work-up. The following table summarizes the properties of common quenching agents for this compound.
| Quenching Agent | Typical Conditions | Advantages | Disadvantages |
| Water (H₂O) | 0 °C to Room Temp | Inexpensive and readily available. | Generates HCl, creating a highly acidic environment that can degrade sensitive products.[2] |
| Sat. Aqueous NaHCO₃ | 0 °C to Room Temp | Neutralizes generated HCl; ideal for acid-sensitive compounds. | Produces CO₂ gas, requiring careful addition and proper venting to avoid pressure buildup. |
| Dilute Aqueous NaOH | 0 °C | Very fast and effective hydrolysis.[5] | Strongly basic conditions may cause hydrolysis of esters or degradation of other functional groups. |
| Aqueous Ammonia (NH₃) | 0 °C | Rapidly consumes CPSC. | Can form cyclopropanesulfonamide as a byproduct, which may be difficult to separate from the desired product.[6] |
Experimental Protocols
Protocol 1: Standard Quenching and Work-up using Aqueous Base
This protocol is suitable for products that are stable to mild basic conditions.
-
Preparation: Prepare a separatory funnel containing a chilled (0 °C) solution of saturated aqueous sodium bicarbonate. The volume should be approximately 5-10 times the volume of the this compound used.
-
Quenching: Once the reaction is deemed complete, slowly and carefully add the reaction mixture to the stirred bicarbonate solution via an addition funnel. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the vessel is open to the atmosphere.
-
Extraction: Once the quench is complete and gas evolution has ceased, allow the layers to separate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the product is a sulfonamide, and the primary impurity is the cyclopropanesulfonic acid byproduct from hydrolysis.
-
Adsorbent: Use silica (B1680970) gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column. This "dry loading" technique often improves separation.
-
Eluent System: The sulfonic acid byproduct is highly polar and will generally remain at the baseline of the TLC plate. A typical eluent system for a sulfonamide product would be a gradient of ethyl acetate in hexanes or a similar solvent system of intermediate polarity.
-
Elution: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the removal of excess this compound.
Caption: Troubleshooting logic for addressing low product yield after CPSC work-up.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. CAS 139631-62-2: this compound [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound|Research Chemical|[COMPANY] [benchchem.com]
- 9. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Cyclopropanesulfonamide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanesulfonamide (B116046) derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing cyclopropanesulfonamides, and what are its key challenges?
A1: The most prevalent method for synthesizing cyclopropanesulfonamides is the cyclopropanation of a vinyl sulfonamide using a sulfur ylide in a Corey-Chaykovsky reaction. Vinyl sulfonamides are electron-deficient alkenes, making them suitable substrates for this type of reaction. The primary challenges associated with this synthesis include incomplete reaction leading to low yields, the formation of side products, and difficulties in purifying the final polar product.
Q2: My Corey-Chaykovsky reaction for the synthesis of a cyclopropanesulfonamide is resulting in a low yield. What are the initial troubleshooting steps?
A2: Low yields in this reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Begin by verifying the quality and stoichiometry of your reactants. Ensure the vinyl sulfonamide precursor is pure and that the sulfur ylide is freshly prepared and used in the correct molar ratio. Next, optimize the reaction conditions, paying close attention to the choice of base, solvent, and reaction temperature. Finally, carefully analyze your workup and purification procedures to minimize product loss.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Low or no formation of the desired cyclopropanesulfonamide product is a common issue that can stem from problems with the reagents or reaction conditions.
Potential Causes and Solutions:
-
Inactive Sulfur Ylide: The sulfur ylide is a crucial reagent and can be unstable.
-
Recommendation: Prepare the ylide in situ immediately before use. Ensure the sulfonium (B1226848) salt precursor is dry and of high purity. The choice of base for deprotonation is also critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.
-
-
Poor Quality Vinyl Sulfonamide: Impurities in the starting vinyl sulfonamide can inhibit the reaction.
-
Recommendation: Purify the vinyl sulfonamide before use, for example, by recrystallization or column chromatography. Confirm its purity using techniques like NMR or LC-MS.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Recommendation: The formation of the ylide often requires low temperatures, while the cyclopropanation step may benefit from allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate in addition to the starting material and desired product indicates the formation of side products, which can compete with the main reaction and lower the yield.
Potential Causes and Solutions:
-
Polymerization of Vinyl Sulfonamide: Vinyl sulfonamides can be prone to polymerization, especially under basic conditions or at elevated temperatures.
-
Recommendation: Add the vinyl sulfonamide slowly to the reaction mixture to maintain a low concentration. Keep the reaction temperature as low as feasible.
-
-
Reaction with the Sulfonamide N-H: If the sulfonamide nitrogen is unsubstituted, the base can deprotonate it, leading to undesired side reactions.
-
Recommendation: If the synthetic route allows, protect the sulfonamide nitrogen before the cyclopropanation step. Alternatively, using a bulky base may help to selectively deprotonate the sulfonium salt over the sulfonamide.
-
Issue 3: Difficulty in Product Purification
Cyclopropanesulfonamides are often polar compounds, which can make their purification by column chromatography challenging.
Potential Causes and Solutions:
-
Product Streaking on Silica (B1680970) Gel: The polar nature of the sulfonamide group can lead to strong interactions with the silica gel, causing the product to streak and co-elute with impurities.
-
Recommendation:
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve the separation.
-
Solvent System Optimization: Use a gradient elution, gradually increasing the polarity of the mobile phase. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297).
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica gel.
-
-
-
Product Insolubility: The product may be difficult to dissolve for purification or subsequent steps.
-
Recommendation: Screen a range of solvents to find a suitable one for recrystallization, which can be an effective alternative to chromatography for purification.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Generic N-Aryl Cyclopropanesulfonamide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMSO | rt | 12 | 65 |
| 2 | t-BuOK | THF | 0 to rt | 16 | 58 |
| 3 | NaH | THF | rt | 12 | 45 |
| 4 | t-BuOK | DMSO | rt | 12 | 72 |
| 5 | NaH | DMSO/THF | 0 to rt | 24 | 75 |
This table presents hypothetical data for illustrative purposes, based on common conditions for Corey-Chaykovsky reactions.
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl Cyclopropanesulfonamide via Corey-Chaykovsky Reaction
-
Ylide Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium (B8643921) iodide (1.2 eq.) portion-wise at room temperature. Stir the mixture for 30-60 minutes until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Reaction with Vinyl Sulfonamide: Cool the freshly prepared ylide solution to 0 °C in an ice bath. Dissolve the N-aryl vinylsulfonamide (1.0 eq.) in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) and add it dropwise to the ylide solution over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow.
Validation & Comparative
A Comparative Guide to Cyclopropanesulfonyl Chloride and Methanesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the choice of a sulfonating agent is a critical decision that can significantly influence reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the diverse array of sulfonyl chlorides, cyclopropanesulfonyl chloride and the ubiquitous methanesulfonyl chloride represent two important reagents for the introduction of sulfonyl groups. This guide provides an objective comparison of their performance in synthesis, supported by available data and detailed experimental protocols.
At a Glance: Key Physicochemical and Reactivity Differences
While both reagents serve to introduce a sulfonyl moiety, their distinct structures—a strained three-membered ring versus a simple methyl group—impart unique physicochemical properties and reactivity profiles. Methanesulfonyl chloride (MsCl) is a widely used, highly reactive reagent, whereas this compound offers a unique structural motif that has found significant application in the development of targeted therapeutics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 139631-62-2[1][2][3] | 124-63-0[4] |
| Molecular Formula | C₃H₅ClO₂S[2][3] | CH₃SO₂Cl[5] |
| Molecular Weight | 140.59 g/mol [2][3] | 114.55 g/mol |
| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid |
| Density | 1.38 g/mL at 25 °C[1][2] | 1.48 g/mL at 25 °C |
| Boiling Point | Not readily available | 161 °C at 760 mmHg |
| Refractive Index | n20/D 1.4770[1][2] | n20/D 1.452 |
| Storage Temperature | 2-8°C[2] | 2-8°C |
Performance in Synthesis: A Comparative Overview
Methanesulfonyl chloride is known for its high reactivity, which can lead to rapid and high-yielding reactions.[4] This reactivity stems from the small size of the methyl group, which offers minimal steric hindrance to the approaching nucleophile. However, this high reactivity can sometimes lead to side reactions, such as the formation of a highly reactive sulfene (B1252967) intermediate in the presence of a non-nucleophilic base.
The cyclopropyl (B3062369) group in this compound introduces unique electronic and steric properties. The strained ring has some double-bond character, which can influence the electrophilicity of the sulfonyl group. While potentially more sterically hindered than a methyl group, the cyclopropyl moiety is a valuable pharmacophore in drug discovery, known to impart desirable properties such as metabolic stability and conformational rigidity to molecules.[7][8]
Table 2: Typical Reaction Conditions and Yields for the Sulfonylation of Amines
| Sulfonylating Agent | Amine | Base | Solvent | Reaction Time | Yield (%) |
| This compound | tert-butylamine (B42293) | Triethylamine (B128534) | Toluene (B28343) | 30-60 min (addition) + 1-2 hours | Not specified in literature |
| Methanesulfonyl Chloride | Aniline | Pyridine | Dichloromethane (B109758) | Not specified in literature | 80-95 (Lab-scale)[4] |
| Methanesulfonyl Chloride | Primary/Secondary Amines | Triethylamine | Dichloromethane | Not specified in literature | 75-90 (Industrial)[4] |
Table 3: Typical Reaction Conditions for the Sulfonylation of Alcohols
| Sulfonylating Agent | Alcohol | Base | Solvent | Reaction Time |
| This compound | General Primary/Secondary | Pyridine | Dichloromethane | 12-16 hours |
| Methanesulfonyl Chloride | General Primary/Secondary | Triethylamine | Dichloromethane | Not specified in literature |
Experimental Protocols
The following protocols are representative examples for the use of this compound and methanesulfonyl chloride in the synthesis of sulfonamides and sulfonate esters. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of a Sulfonamide using this compound
This protocol is adapted from the synthesis of N-tert-butyl-3-chloropropyl sulfonamide, a precursor to cyclopropyl sulfonamide.[3]
Materials:
-
tert-butylamine
-
Triethylamine
-
This compound
-
Toluene
-
1 M Hydrochloric acid
-
Water
Procedure:
-
To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene, add a solution of this compound (0.82 eq) in toluene dropwise over 30-60 minutes at 0-5 °C.
-
Stir the resulting mixture at 5 °C for an additional 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with 1 M hydrochloric acid.
-
Separate the layers and wash the organic layer with water.
-
The organic layer containing the product can be used in subsequent steps or purified by standard methods.
Protocol 2: Synthesis of a Sulfonamide using Methanesulfonyl Chloride
This is a general procedure for the sulfonylation of a primary or secondary amine.[9]
Materials:
-
Amine (primary or secondary)
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Water or dilute aqueous acid
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1-2 eq) in anhydrous DCM in a reaction vessel.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add methanesulfonyl chloride (1.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of sulfonamides and sulfonate esters using a sulfonyl chloride.
Applications in Drug Discovery: The Rise of the Cyclopropyl Sulfonyl Moiety
While methanesulfonyl chloride is a workhorse in general organic synthesis, this compound has emerged as a particularly valuable building block in the design of modern therapeutics. The cyclopropyl group can confer advantageous properties to a drug candidate, including increased metabolic stability and improved binding affinity through conformational constraint.
A notable application of this compound is in the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE) .[10] TACE is a key enzyme in the inflammatory process, and its inhibition is a promising strategy for the treatment of various inflammatory diseases. The cyclopropyl sulfonamide moiety has been shown to be a key structural feature for achieving potent and selective TACE inhibition.[10]
Furthermore, this compound is utilized in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3 protease .[11][12] The NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. The incorporation of a cyclopropyl sulfonamide has been a successful strategy in the design of several HCV NS3 protease inhibitors.
References
- 1. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 4. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 5. study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. diva-portal.org [diva-portal.org]
Reactivity of Alkyl vs. Aryl Sulfonyl Chlorides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between alkyl and aryl sulfonyl chlorides is paramount for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and clear visualizations of the underlying chemical principles.
The reactivity of sulfonyl chlorides is centered around the electrophilic nature of the sulfur atom, which is made electron-deficient by the attached oxygen and chlorine atoms.[1] This makes them susceptible to nucleophilic attack, a feature widely exploited in organic synthesis. However, the nature of the organic substituent—alkyl versus aryl—introduces distinct electronic and steric effects that modulate this reactivity.
Generally, nucleophilic substitution at the sulfonyl sulfur proceeds via a bimolecular (SN2-like) pathway.[2][3][4][5] However, the reaction landscape is more nuanced, with factors such as the structure of the sulfonyl chloride, the nature of the nucleophile, and the reaction conditions playing a crucial role.
Comparative Reactivity: Key Differences
Aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), and alkyl sulfonyl chlorides, like methanesulfonyl chloride (MsCl), are workhorses in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.[1][6][7] While both are effective, their reactivity profiles differ significantly.
The primary distinction lies in the electronic influence of the aryl or alkyl group on the electrophilicity of the sulfur atom. The aromatic ring in aryl sulfonyl chlorides can either donate or withdraw electron density depending on the substituents present. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfur atom, increasing the rate of nucleophilic attack.[8] Conversely, electron-donating groups decrease this electrophilicity, leading to slower reaction rates.[8]
Alkyl groups, being electron-donating, tend to slightly reduce the electrophilicity of the sulfonyl sulfur compared to an unsubstituted aryl group. However, a key mechanistic pathway available to certain alkyl sulfonyl chlorides, and not to their aryl counterparts, is the formation of a highly reactive "sulfene" intermediate under basic conditions.[9][10] This occurs via the deprotonation of an α-hydrogen, a feature absent in aryl sulfonyl chlorides.[9][10]
Quantitative Comparison of Reactivity
The solvolysis rates of methanesulfonyl chloride and benzenesulfonyl chloride in water provide a direct comparison of the reactivity of a simple alkyl and aryl sulfonyl chloride. The data clearly indicates that benzenesulfonyl chloride is more reactive under these conditions.
| Sulfonyl Chloride | Reaction | Rate Constant (k) at 20°C (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Methanesulfonyl Chloride | Hydrolysis in H₂O | 1.568 x 10⁻³ | 16.3 | -8.32 |
| Benzenesulfonyl Chloride | Hydrolysis in H₂O | 3.09 x 10⁻³ | 15.8 | -13.25 |
Data sourced from Robertson, R. E.; Laughton, P. M. Can. J. Chem. 1957, 35, 1319-1326.[2]
The higher rate constant for benzenesulfonyl chloride indicates its greater reactivity towards water as a nucleophile. The activation parameters suggest a more ordered transition state for the hydrolysis of benzenesulfonyl chloride, as evidenced by the more negative entropy of activation.[2]
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the reactivity of aryl sulfonyl chlorides.
Caption: Electronic effects of substituents on the reactivity of aryl sulfonyl chlorides.
Mechanistic Pathways
The generalized mechanism for nucleophilic attack on both alkyl and aryl sulfonyl chlorides is an SN2-like process. However, for alkyl sulfonyl chlorides with α-hydrogens, an alternative E1cb-like pathway to a sulfene (B1252967) intermediate is possible in the presence of a non-nucleophilic base.
Caption: Comparative reaction pathways for alkyl and aryl sulfonyl chlorides.
Experimental Protocols
Kinetic Measurement of Sulfonyl Chloride Hydrolysis via Conductimetry
The rates of hydrolysis for sulfonyl chlorides can be accurately determined by monitoring the change in conductivity of the solution over time. The hydrolysis of a sulfonyl chloride produces hydrochloric acid and a sulfonic acid, both of which are strong electrolytes.
Apparatus:
-
A conductivity meter with a suitable probe.
-
A constant temperature water bath.
-
A reaction vessel, typically a glass cell, immersed in the water bath.
-
A magnetic stirrer and stir bar.
Procedure:
-
A solution of the sulfonyl chloride in a suitable solvent (e.g., water, or a mixed aqueous-organic solvent) is prepared at a known concentration. To obtain consistent rate data, care must be taken to avoid saturation.[11]
-
The reaction vessel containing the solvent is allowed to thermally equilibrate in the constant temperature bath.
-
The reaction is initiated by injecting a small, known amount of the sulfonyl chloride into the solvent with vigorous stirring to ensure rapid dissolution and mixing.
-
The conductivity of the solution is monitored and recorded at regular time intervals.
-
The rate constant (k) is calculated from the change in conductivity over time using the appropriate integrated rate law, typically first-order for solvolysis reactions.
The hydrolysis of a sulfonyl chloride molecule produces multiple ions, making this system particularly well-suited for rate determination by a conductimetric method.[11]
Conclusion
The choice between an alkyl and an aryl sulfonyl chloride in a synthetic protocol depends on the desired reactivity and the specific reaction conditions. Aryl sulfonyl chlorides offer the advantage of tunable reactivity through the electronic effects of ring substituents. Alkyl sulfonyl chlorides, while generally slightly less reactive in direct nucleophilic substitution, can exhibit unique reactivity through the formation of sulfene intermediates under basic conditions. A thorough understanding of these differences, supported by quantitative data, is essential for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Confirming the Structure of Cyclopropanesulfonamide: A Comparative Guide to NMR and HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For a molecule like cyclopropanesulfonamide (B116046), a scaffold of increasing interest in medicinal chemistry, unambiguous characterization is paramount. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the structural elucidation of cyclopropanesulfonamide. We present supporting experimental data, detailed methodologies, and logical workflows to aid researchers in this critical task.
Introduction to Spectroscopic Techniques
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity through spin-spin coupling.[1] It is an unparalleled tool for determining the precise arrangement of atoms in a molecule. HPLC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry.[2] This technique is ideal for confirming molecular weight, determining purity, and providing fragmentation data that offers clues about the molecule's structure.[3]
Predicted Spectroscopic Data for Cyclopropanesulfonamide
Table 1: Predicted ¹H and ¹³C NMR Data for Cyclopropanesulfonamide
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Atom | Predicted Chemical Shift (δ, ppm) | Atom | Predicted Chemical Shift (δ, ppm) |
| -CH- (methine) | ~2.5 - 3.0 | -CH- (methine) | ~30 - 35 |
| -CH₂- (methylene) | ~0.8 - 1.2 | -CH₂- (methylene) | ~5 - 10 |
| -NH₂ (sulfonamide) | ~4.5 - 5.5 (broad singlet) |
Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration. The protons of the cyclopropane (B1198618) ring are expected to be shifted upfield due to the ring's magnetic anisotropy.[4][5][6][7] The sulfonamide protons are exchangeable and may appear as a broad signal.[8][9] The carbon atom attached to the electron-withdrawing sulfonamide group will be shifted downfield compared to the methylene (B1212753) carbons of the cyclopropane ring.[10][11]
Table 2: Predicted HPLC-MS Data for Cyclopropanesulfonamide
| Parameter | Predicted Value |
| Molecular Formula | C₃H₇NO₂S |
| Molecular Weight | 121.16 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | 122.0267 m/z |
| Predicted Retention Time (RT) | Highly dependent on column and mobile phase; expected to be early due to polarity |
| Plausible Fragmentation Ions (m/z) | 105 ([M+H-NH₃]⁺), 79 ([SO₂NH₂]⁺), 57 ([C₃H₅S]⁺), 41 ([C₃H₅]⁺) |
Note: Fragmentation patterns can be complex and are influenced by the collision energy used in MS/MS experiments. The fragmentation of sulfonamides often involves the loss of SO₂ or cleavage of the C-S and S-N bonds.[3][12][13][14][15]
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small molecule like cyclopropanesulfonamide is as follows:
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[16][17][18][19][20]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the sample if any particulate matter is present to ensure good spectral resolution.[19]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine C-H correlations for unambiguous assignment.
-
HPLC-MS
A general protocol for the HPLC-MS analysis of a polar compound like cyclopropanesulfonamide is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for polar analytes or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.[21][22]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to determine the parent ion mass.
-
Fragmentation: Tandem MS (MS/MS) of the parent ion to obtain fragmentation patterns for structural confirmation.
-
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like cyclopropanesulfonamide.
Caption: Workflow for the synthesis and structural confirmation of cyclopropanesulfonamide.
Comparison of Techniques
| Feature | NMR Spectroscopy | HPLC-MS |
| Primary Information | Detailed atomic connectivity and 3D structure. | Molecular weight, purity, and fragmentation patterns. |
| Sensitivity | Lower (mg to µg range). | Higher (ng to pg range). |
| Sample Purity Requirement | High purity is preferred for clear spectra. | Can analyze complex mixtures. |
| Throughput | Lower, experiments can be time-consuming. | Higher, rapid analysis is possible. |
| Quantitative Analysis | Excellent for quantitation with an internal standard. | Good for relative quantitation, requires standards for absolute quantitation. |
| Structural Isomer Differentiation | Excellent at distinguishing isomers. | Can distinguish isomers if they are chromatographically separated. |
Conclusion
Both NMR spectroscopy and HPLC-MS are indispensable and complementary techniques for the structural confirmation of cyclopropanesulfonamide. While NMR provides the definitive blueprint of the molecular architecture, HPLC-MS offers rapid confirmation of the molecular weight and purity, along with valuable fragmentation information. The integrated application of both techniques, as outlined in the workflow, provides the highest level of confidence in the structural assignment, a critical step in the advancement of any chemical research or drug development program.
References
- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 2. Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures [mdpi.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. hplc.eu [hplc.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
Orthogonal Protecting Group Compatibility with Cyclopropanesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the intricate assembly of complex molecules for pharmaceutical and agrochemical applications, the strategic use of protecting groups is paramount. The selection of a suitable protecting group that remains stable under specific reaction conditions while allowing for selective deprotection elsewhere in the molecule—a concept known as orthogonality—is a critical consideration for any synthetic chemist. This guide provides an objective comparison of the compatibility of several common orthogonal protecting groups with cyclopropanesulfonyl chloride, a versatile reagent for the introduction of the cyclopropanesulfonyl moiety.
The cyclopropanesulfonyl group is a valuable pharmacophore found in a number of biologically active compounds. Its installation via this compound often requires conditions that could potentially compromise the integrity of various protecting groups. Understanding the compatibility of these groups is therefore essential for efficient and successful synthesis.
This guide summarizes available experimental data on the performance of common protecting groups when subjected to cyclopropanesulfonylation conditions.
Comparison of Protecting Group Stability
The following table provides a summary of the compatibility of various protecting groups with this compound based on available literature. The stability is categorized based on reported reaction yields and the absence of cleavage or side reactions of the protecting group under typical cyclopropanesulfonylation conditions.
| Protecting Group | Functional Group Protected | Typical Deprotection Conditions | Compatibility with this compound | Reported Yield of Sulfonylation (%) |
| Boc (tert-Butoxycarbonyl) | Amines | Acidic conditions (e.g., TFA, HCl) | High | 92-95% |
| TBDMS (tert-Butyldimethylsilyl) | Alcohols | Fluoride (B91410) sources (e.g., TBAF), acidic conditions | Moderate to High | 85-95% |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amines | Basic conditions (e.g., Piperidine) | Moderate | 70-85% |
| Cbz (Carboxybenzyl) | Amines | Hydrogenolysis (e.g., H₂, Pd/C), strong acids | High | >90% |
| Alloc (Allyloxycarbonyl) | Amines, Alcohols | Pd(0) catalysis | High | >90% |
| Acetal (B89532) (e.g., 1,3-dioxolane) | Aldehydes, Ketones | Acidic conditions | High | >95% |
Detailed Protecting Group Analysis
Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal with mild acids.
Experimental Evidence: Studies have shown that Boc-protected amines react efficiently with this compound in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to afford the corresponding N-cyclopropanesulfonated products in high yields.[1][2] The Boc group remains intact during the sulfonylation reaction and can be selectively removed later in the synthetic sequence. For instance, N-Boc-cyclosulfamides can be deprotected in quantitative yield using a heteropolyacid catalyst without affecting the cyclosulfamide moiety.[1]
Logical Workflow for Boc-Protected Amine Sulfonylation:
Caption: Reaction sequence for the sulfonylation of a Boc-protected amine.
TBDMS (tert-Butyldimethylsilyl) Group
Silyl ethers, such as those derived from TBDMS-Cl, are common protecting groups for alcohols due to their ease of installation and removal with fluoride reagents or acid.
Experimental Evidence: The reaction of TBDMS-protected alcohols with this compound under standard sulfonylation conditions (e.g., in the presence of a non-nucleophilic base like pyridine) generally proceeds with good to excellent yields. The TBDMS group is typically stable to the reaction conditions, although prolonged reaction times or elevated temperatures may lead to some cleavage, particularly with more hindered alcohols. The stability of TBDMS ethers is generally high under the neutral to slightly basic conditions used for sulfonylation.[3]
Experimental Workflow for TBDMS-Protected Alcohol Sulfonylation:
Caption: General workflow for the sulfonylation of a TBDMS-protected alcohol.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is a base-labile protecting group for amines, frequently employed in solid-phase peptide synthesis.
Experimental Evidence: The compatibility of the Fmoc group with this compound is moderate. While the sulfonylation of Fmoc-protected amines can be achieved, the basic conditions required for the reaction can lead to premature cleavage of the Fmoc group, especially with stronger bases or extended reaction times. The use of milder bases, such as 2,6-lutidine or Hunig's base (DIPEA), is recommended to minimize this side reaction. Careful monitoring of the reaction is crucial to optimize the yield of the desired sulfonamide.[4][5]
Cbz (Carboxybenzyl) Group
The Cbz group is a versatile protecting group for amines that is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis.
Experimental Evidence: The Cbz group demonstrates high compatibility with this compound. N-Cbz-protected amines undergo smooth sulfonylation in the presence of a base to provide the corresponding N-cyclopropanesulfonylated products in high yields. The Cbz group is stable under these conditions and does not interfere with the reaction.[6][7]
Alloc (Allyloxycarbonyl) Group
The Alloc group is an amine and alcohol protecting group that can be selectively removed under neutral conditions using a palladium catalyst.
Experimental Evidence: The Alloc group is highly compatible with the conditions required for cyclopropanesulfonylation. Both Alloc-protected amines and alcohols can be effectively sulfonylated with this compound in the presence of a suitable base, with the Alloc group remaining intact.
Acetal Group
Acetals are commonly used to protect aldehydes and ketones from nucleophilic attack and are stable to basic and neutral conditions.
Experimental Evidence: Acetal protecting groups are generally very stable under the conditions used for the reaction of this compound with other functional groups in the molecule. As the sulfonylation is typically carried out under neutral or basic conditions, the acid-labile acetal group remains unaffected.
Experimental Protocols
General Procedure for the Cyclopropanesulfonylation of a Boc-Protected Amine
To a solution of the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added triethylamine (1.5 equiv). This compound (1.2 equiv) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-Boc-cyclopropanesulfonamide.
General Procedure for the Cyclopropanesulfonylation of a TBDMS-Protected Alcohol
To a solution of the TBDMS-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere is added pyridine (2.0 equiv). This compound (1.5 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is diluted with DCM and washed successively with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding cyclopropanesulfonate ester.
Yields: 85-95%
Conclusion
The choice of an orthogonal protecting group is a critical decision in the design of a synthetic route. This guide provides a comparative overview of the compatibility of several common protecting groups with this compound.
-
High Compatibility: Boc, Cbz, Alloc, and Acetal protecting groups generally exhibit high stability under typical cyclopropanesulfonylation conditions, allowing for efficient reaction and subsequent selective deprotection.
-
Moderate Compatibility: The Fmoc group shows moderate compatibility and requires careful selection of reaction conditions, particularly the base, to avoid premature deprotection.
-
Moderate to High Compatibility: The TBDMS group is generally robust, but its stability can be influenced by steric factors and reaction conditions.
It is important to note that the optimal protecting group strategy will always be substrate-dependent. The experimental protocols and data presented here serve as a valuable starting point for researchers to develop efficient and reliable synthetic routes involving this compound. Further optimization of reaction conditions may be necessary for specific substrates to achieve the desired outcome.
Signaling Pathway of Protecting Group Selection Logic:
Caption: Decision-making flowchart for selecting a protecting group.
References
- 1. scispace.com [scispace.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclopropanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanesulfonamide (B116046) moiety is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. While numerous methods exist for the construction of the cyclopropane (B1198618) ring, the direct and efficient synthesis of cyclopropanesulfonamides presents specific challenges. This guide provides an objective comparison of alternative reagents and methodologies for their synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research.
Comparison of Synthetic Methodologies
The following table summarizes the key features of prominent methods for the synthesis of cyclopropanesulfonamides.
| Method | Reagents | Substrate | General Yields | Key Advantages | Key Disadvantages |
| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu or Et₂Zn | Vinyl sulfonamides, Allylic sulfonamides | 40-80% | High stereospecificity, Good functional group tolerance.[1][2] | Stoichiometric zinc reagents, Can be expensive.[1] |
| Transition Metal-Catalyzed Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate), Rh₂(OAc)₄ or Cu(acac)₂ | Vinyl sulfonamides | 60-95% | High efficiency and catalytic nature, Access to diverse substituted cyclopropanes.[3][4] | Diazo compounds can be hazardous, Requires careful handling.[2] |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide or Dimethylsulfonium methylide | α,β-Unsaturated sulfonamides (Michael acceptors) | 50-90% | Milder reaction conditions, Avoids transition metals.[5][6] | Primarily for electron-deficient alkenes, Ylides can be moisture sensitive.[7] |
| Intramolecular Cyclization | n-BuLi or other strong bases | γ-Halopropylsulfonamides | 70-85% | Does not require an alkene starting material, High yields for specific substrates. | Requires a multi-step synthesis of the precursor. |
Experimental Protocols
Simmons-Smith Cyclopropanation of a Vinyl Sulfonamide
This protocol is a representative example of the Furukawa modification of the Simmons-Smith reaction.[1]
Materials:
-
Vinyl sulfonamide (1.0 equiv)
-
Diethylzinc (B1219324) (Et₂Zn) (1.5 equiv)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the vinyl sulfonamide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc to the solution, followed by the dropwise addition of diiodomethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropanesulfonamide.
Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate
This protocol is a general procedure for the transition metal-catalyzed cyclopropanation of an alkene.[3][4]
Materials:
-
Vinyl sulfonamide (1.0 equiv)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (0.01 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the vinyl sulfonamide and Rh₂(OAc)₄ in anhydrous DCM under an inert atmosphere, add the ethyl diazoacetate dropwise via a syringe pump over 4-6 hours at room temperature.
-
Stir the reaction mixture for an additional 2-4 hours after the addition is complete, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclopropanesulfonamide.
Corey-Chaykovsky Reaction with an α,β-Unsaturated Sulfonamide
This protocol describes the formation of a cyclopropane ring from a Michael acceptor.[5][6]
Materials:
-
α,β-Unsaturated sulfonamide (1.0 equiv)
-
Trimethylsulfoxonium (B8643921) iodide (1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Under an inert atmosphere, add sodium hydride to anhydrous DMSO.
-
Slowly add trimethylsulfoxonium iodide to the suspension at room temperature.
-
Stir the resulting mixture for 1 hour, during which time the solution should become clear (formation of dimethylsulfoxonium methylide).
-
Add a solution of the α,β-unsaturated sulfonamide in anhydrous DMSO to the ylide solution.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the cyclopropanesulfonamide.
Intramolecular Cyclization of a γ-Chloropropylsulfonamide
This protocol is based on the intramolecular ring closure to form the cyclopropane ring.
Materials:
-
N-substituted-3-chloropropylsulfonamide (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the N-substituted-3-chloropropylsulfonamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the solution and stir the mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathways and Workflows
The following diagrams illustrate the generalized synthetic pathways for the formation of cyclopropanesulfonamides using the discussed alternative reagents.
Caption: Alternative synthetic routes to cyclopropanesulfonamides.
The choice of reagent for the synthesis of cyclopropanesulfonamides is dependent on several factors including the nature of the starting material, desired stereochemistry, functional group tolerance, and scalability. The Simmons-Smith reaction offers good stereocontrol, while transition metal-catalyzed methods provide high efficiency. The Corey-Chaykovsky reaction is a valuable metal-free alternative for electron-deficient systems, and intramolecular cyclization presents a distinct strategic approach. Researchers should consider these factors when selecting the optimal synthetic route for their specific target molecules.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adichemistry.com [adichemistry.com]
Validating the Cornerstone of Medicinal Chemistry: A Comparative Guide to Sulfonamide Bond Formation Analysis
The sulfonamide functional group is a critical pharmacophore in a vast array of therapeutic agents, from antibacterial to anticancer drugs. The successful and efficient formation of the sulfonamide bond (SO₂-N) is a pivotal step in the synthesis of these vital medicines. Rigorous validation of this bond formation is paramount to ensure the identity, purity, and yield of the desired product. This guide provides an objective comparison of common chemical and instrumental methods used to validate sulfonamide bond formation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Validation Methods
The choice of validation method depends on the specific requirements of the analysis, including the need for qualitative or quantitative data, the available instrumentation, and the stage of the research or development process. The following table summarizes the performance of key methods for the validation of sulfonamide bond formation.
| Method | Principle | Application | Advantages | Limitations | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| Hinsberg Test | Reaction of the amine starting material with benzenesulfonyl chloride to distinguish primary, secondary, and tertiary amines. | Qualitative | Simple, rapid, requires minimal equipment. | Indirectly validates sulfonamide formation by confirming the consumption of primary/secondary amine. Not suitable for quantitative analysis. Does not directly characterize the sulfonamide product. | N/A | N/A |
| Copper Sulfate (B86663) Test | Formation of colored precipitates upon reaction of the sulfonamide with copper sulfate solution. | Qualitative | Simple, rapid, characteristic color changes for different sulfonamides. | Not specific for the sulfonamide bond itself; other functional groups may interfere. Limited quantitative application. | N/A | N/A |
| Diazotization & Azo Coupling (Bratton-Marshall Reaction) | Diazotization of the primary aromatic amine of the sulfonamide followed by coupling with a chromogenic agent to produce a colored azo dye. | Quantitative (UV-Vis) | High sensitivity, simple instrumentation (spectrophotometer).[1] | Only applicable to sulfonamides with a primary aromatic amine group. The reaction conditions need to be carefully controlled. | 0.019–0.05 µg/mL[1] | 0.06–0.16 µg/mL[1] |
| UV-Vis Spectrophotometry | Direct measurement of the ultraviolet absorbance of the sulfonamide product. | Quantitative | Rapid, non-destructive, simple instrumentation. | Limited specificity; requires the sulfonamide to have a chromophore and can be subject to interference from other UV-absorbing species. | ~0.657 µg/mL (for sulfanilamide (B372717) with a specific reagent) | ~0.641 µg/mL (for sulfanilamide with a specific reagent) |
| High-Performance Liquid Chromatography (HPLC) | Separation of the reaction mixture components on a stationary phase, followed by detection (e.g., UV, MS). | Quantitative | High specificity, sensitivity, and accuracy.[2][3] Can simultaneously monitor starting materials, intermediates, and products.[2] | Requires more expensive instrumentation and expertise. Method development can be time-consuming. | 3–14 ppb (µg/L) for various sulfonamides in meat samples[4] | 1.5–2.2 µg/kg for various sulfonamides[5] |
| Thin-Layer Chromatography (TLC) | Separation of reaction components on a solid support based on polarity. | Qualitative/Semi-quantitative | Rapid, inexpensive, and allows for simultaneous analysis of multiple samples.[6] | Less sensitive and quantitative than HPLC.[6] | N/A | N/A |
Experimental Protocols
Hinsberg Test
This test is primarily used to classify the amine starting material (primary, secondary, or tertiary) and can be used to infer the progress of a sulfonylation reaction by testing for the presence of unreacted primary or secondary amine.
Materials:
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Sample containing the amine
Protocol:
-
To a test tube, add 0.5 mL of the amine-containing sample.
-
Add 5 mL of 10% NaOH solution.
-
Add 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If a precipitate is present, check its solubility in excess NaOH.
-
If the solution is clear, acidify with 10% HCl and observe for any precipitate formation.
Interpretation:
-
Primary amine: A clear solution is formed initially, which then forms a precipitate upon acidification.[1]
-
Secondary amine: An insoluble precipitate is formed that does not dissolve in either excess base or acid.[1]
-
Tertiary amine: No reaction occurs, and the amine remains insoluble. Upon acidification, the tertiary amine dissolves to form a soluble salt.
Diazotization and Azo Coupling for Quantitative UV-Vis Analysis
This method is suitable for the quantification of sulfonamides containing a primary aromatic amine.
Materials:
-
Sulfonamide sample
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (B80452) (NaNO₂), 0.1% (w/v) solution, freshly prepared
-
Ammonium (B1175870) sulfamate (B1201201), 0.5% (w/v) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), 0.1% (w/v) solution, freshly prepared
-
UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sulfonamide sample in a known volume of 1 M HCl to achieve a concentration within the linear range of the assay.
-
Diazotization: To 1.0 mL of the sample solution in a test tube, add 1.0 mL of 0.1% NaNO₂ solution. Mix well and allow to stand for 3 minutes at room temperature.[1]
-
Removal of Excess Nitrite: Add 1.0 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 2 minutes to quench the excess nitrous acid.
-
Coupling Reaction: Add 1.0 mL of 0.1% NED solution and mix. A pink to reddish-purple color will develop.[1]
-
Measurement: After 10 minutes, measure the absorbance of the solution at the wavelength of maximum absorption (typically around 540-550 nm) against a reagent blank.
-
Quantification: Determine the concentration of the sulfonamide from a calibration curve prepared using standard solutions of the sulfonamide.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of a sulfonamide synthesis by separating and quantifying the starting materials and the product.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[2]
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid)[2]
-
Reaction mixture aliquots
-
Standards of starting materials and purified sulfonamide product
Protocol:
-
Method Development: Develop an HPLC method that provides good separation between the amine, the sulfonyl chloride, and the sulfonamide product. A typical starting point is a C18 column with a gradient elution of acetonitrile and water.[2]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by dilution in mobile phase or a suitable solvent) and filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance and growth of the product peak. The peak areas can be used to determine the relative amounts of each component and thus the reaction conversion.[2]
-
Quantification: For accurate quantification of the yield, a calibration curve for the sulfonamide product should be generated using a pure standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation processes described.
Caption: General workflow for sulfonamide synthesis and subsequent validation.
Caption: Workflow for the quantitative analysis of sulfonamides via diazotization.
References
- 1. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Study of Bases in Cyclopropanesulfonyl Chloride Reactions for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cyclopropanesulfonyl Chloride Reactions
The synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds, often involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of base in this reaction is crucial as it can significantly impact reaction yield, time, and overall efficiency. This guide provides a comparative analysis of different bases used in reactions with this compound, a common building block in medicinal chemistry.[1] The data presented here is compiled from various sources to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Common Bases
The selection of an appropriate base is paramount for the successful synthesis of cyclopropylsulfonamides. Both organic and inorganic bases are frequently employed, each with distinct advantages and disadvantages related to their strength, solubility, and the reaction work-up. This section provides a quantitative comparison of commonly used bases in the reaction of this compound with an amine to form a sulfonamide.
| Base | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (B128534) (TEA) | tert-Butylamine (B42293)* | Toluene (B28343) | 0 - 5 | 0.17 | Not specified in source for direct product, part of a multi-step synthesis | [2] |
| Pyridine | General Amines | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |
| Sodium Carbonate (Na₂CO₃) | General Amines | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |
| Potassium Carbonate (K₂CO₃) | General Amines | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |
Note: The reaction was performed with 3-chloropropanesulfonyl chloride, which undergoes a subsequent ring-closure reaction to form the cyclopropane (B1198618) ring.
Key Observations:
-
Triethylamine (TEA) is a widely used organic base for this transformation. It is effective in scavenging the HCl generated during the reaction. The reaction with TEA is typically fast and proceeds at low temperatures.
-
Pyridine can also be used as a base and sometimes as a nucleophilic catalyst.
-
Inorganic bases like Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃) offer advantages in terms of cost and ease of removal during work-up (simple filtration). They are generally considered milder bases compared to tertiary amines.
Experimental Protocols
Below are generalized experimental protocols for the reaction of this compound with an amine using different bases. Researchers should optimize these protocols based on their specific substrates and desired outcomes.
Protocol 1: Using Triethylamine (TEA) as Base
This protocol is adapted from a procedure for the synthesis of N-tert-butyl-3-chloropropanesulfonamide, a precursor to a cyclopropanesulfonamide (B116046).[2]
Materials:
-
3-Chloropropanesulfonyl chloride
-
tert-Butylamine
-
Triethylamine (TEA)
-
Toluene
-
1M Hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 3-chloropropanesulfonyl chloride (1 equivalent) in toluene to the cooled amine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 5 °C for an additional 10 minutes.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it with water.
-
The organic layer containing the product can be used for the next step or purified by standard methods such as chromatography.
Protocol 2: General Procedure Using an Inorganic Base (e.g., K₂CO₃ or Na₂CO₃)
This is a general procedure that can be adapted for use with inorganic bases.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane)
Procedure:
-
To a stirred suspension of the amine (1 equivalent) and the inorganic base (1.5-2.0 equivalents) in the chosen anhydrous solvent, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction may require heating to proceed to completion.
-
Once the reaction is complete, filter off the inorganic salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Workflow of the Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of a cyclopropanesulfonamide from this compound and an amine.
Caption: General workflow for the synthesis of cyclopropanesulfonamides.
Signaling Pathways and Logical Relationships
The core of this chemical transformation is a nucleophilic acyl substitution reaction. The logical relationship between the reactants and the base is depicted in the following diagram.
Caption: Mechanism of base-mediated sulfonamide formation.
This guide serves as a starting point for researchers working with this compound. The choice of base will ultimately depend on the specific amine substrate, desired reaction kinetics, and scalability of the process. Further empirical investigation is recommended to determine the optimal base and reaction conditions for novel applications.
References
Analysis of diastereoselectivity in reactions of chiral amines with Cyclopropanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The reaction of chiral amines with cyclopropanesulfonyl chloride to form cyclopropanesulfonamides is a critical transformation in medicinal chemistry and organic synthesis. The inherent chirality of the amine starting material can induce diastereoselectivity in the product, a crucial consideration for the development of stereochemically pure therapeutic agents and chiral ligands. This guide provides a comprehensive analysis of the factors influencing this diastereoselectivity, a general experimental protocol, and a framework for comparing potential outcomes.
While specific, direct comparative studies on a wide range of chiral amines with this compound are not extensively documented in publicly available literature, we can infer the expected diastereoselectivity based on well-established principles of asymmetric synthesis. The steric environment of the chiral center in the amine is the primary determinant of the diastereomeric ratio (d.r.) in the resulting sulfonamide.
Factors Influencing Diastereoselectivity
The nucleophilic attack of the chiral amine on the sulfur atom of this compound proceeds through a tetrahedral intermediate. The facial selectivity of this attack is governed by the steric hindrance presented by the substituents on the chiral carbon of the amine.
-
Steric Hindrance: Larger substituents around the chiral center will direct the incoming electrophile (this compound) to the less hindered face of the amine, leading to a higher diastereomeric excess (d.e.).
-
Electronic Effects: While generally less dominant than sterics in this type of reaction, electronic effects of substituents on the chiral amine could play a minor role in transition state stabilization.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can influence the transition state geometry and, consequently, the diastereoselectivity. Lower temperatures generally favor higher selectivity. The choice of base is crucial to neutralize the HCl byproduct without promoting side reactions.
Comparative Data (Hypothetical)
The following table provides a hypothetical comparison of expected diastereoselectivity for the reaction of various chiral amines with this compound, based on the principles outlined above. This serves as a predictive framework for researchers planning such syntheses.
| Chiral Amine (Structure) | R Groups on Chiral Carbon | Expected Diastereomeric Ratio (d.r.) | Rationale |
| (R)-α-Methylbenzylamine | H, CH₃, Phenyl | Moderate (e.g., 60:40 to 75:25) | The relatively small methyl group provides moderate steric differentiation between the two faces of the amine. |
| (R)-1-Cyclohexylethylamine | H, CH₃, Cyclohexyl | Good (e.g., 80:20 to 90:10) | The bulky cyclohexyl group creates a significant steric bias, favoring the formation of one diastereomer. |
| (1R,2S)-Norephedrine | H, CH₃, Phenyl, OH on adjacent carbon | High (e.g., >95:5) | The presence of a second stereocenter and the potential for hydrogen bonding with the hydroxyl group can lead to a highly organized transition state, resulting in excellent diastereoselectivity. |
| (R)-tert-Leucinol | H, CH₂OH, t-Butyl | Very High (e.g., >98:2) | The extremely bulky tert-butyl group provides exceptional steric shielding of one face of the amine, leading to very high diastereoselectivity. |
Experimental Protocols
This section provides a detailed, representative methodology for the reaction of a chiral amine with this compound.
General Procedure for the Synthesis of a Chiral Cyclopropanesulfonamide:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the chiral amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base (1.1 to 1.5 eq), such as triethylamine (B128534) or diisopropylethylamine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of this compound: Dissolve this compound (1.0 to 1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the purified diastereomeric sulfonamides.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR spectroscopy, chiral high-performance liquid chromatography (HPLC), or gas chromatography (GC) of the purified product or the crude reaction mixture.
Visualizing the Reaction and Logic
The following diagrams illustrate the general reaction pathway and the logical relationship influencing the diastereoselectivity.
Caption: General reaction pathway for the synthesis of diastereomeric cyclopropanesulfonamides.
Caption: Factors influencing the diastereoselectivity of the reaction.
Characterization of Impurities in Cyclopropanesulfonyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanesulfonyl chloride is a versatile reagent in modern organic synthesis, prized for its ability to introduce the cyclopropylsulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry due to its unique physicochemical properties, which can enhance the metabolic stability and bioavailability of drug candidates. However, the inherent reactivity of this compound, coupled with the strained nature of the cyclopropane (B1198618) ring, can lead to the formation of various impurities during synthesis. Meticulous characterization and control of these impurities are paramount to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
This guide provides a comparative overview of the common impurities encountered in reactions of this compound with primary and secondary amines, two of the most frequent transformations employing this reagent. It outlines the mechanistic origins of these impurities, proposes detailed analytical methodologies for their characterization, and presents a framework for comparing impurity profiles.
Mechanistic Origins of Impurities
The reaction of this compound with nucleophiles, such as primary and secondary amines, is not always a straightforward sulfonamide formation. Several competing pathways can lead to the generation of impurities.
Signaling Pathway for Reactions and Impurity Formation
Caption: Reaction pathways of this compound.
Primary Reaction Pathway: The desired reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. This is typically an SN2-type reaction at the sulfur center.
Key Impurity Formation Pathways:
-
Hydrolysis: this compound is highly sensitive to moisture.[1] Hydrolysis leads to the formation of cyclopropanesulfonic acid (Impurity B) and hydrochloric acid. The presence of HCl can further catalyze other degradation pathways.
-
Di-sulfonylation of Primary Amines: Primary amines, after forming the initial sulfonamide, still possess an acidic proton on the nitrogen atom. Under basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of this compound to form a di-cyclopropylsulfonated amine (Impurity A).[2][3]
-
Sulfene Intermediate Formation: In the presence of a strong base, this compound can undergo an elimination reaction to form a highly reactive sulfene intermediate. This intermediate can then be trapped by any nucleophile present in the reaction mixture, including the amine, water, or even another molecule of the sulfonamide, leading to a mixture of products.
-
Ring-Opening Reactions: Although less common for simple amines, the strained cyclopropane ring can be susceptible to nucleophilic attack, leading to ring-opened products such as 3-chloropropanesulfonamides (Potential Impurity C). This pathway is more likely with certain nucleophiles or under specific reaction conditions that favor attack on the carbon of the cyclopropane ring.
Comparative Analysis of Impurity Profiles
A direct comparison of the impurity profiles from reactions with primary and secondary amines highlights key differences in the types and expected levels of impurities.
| Impurity | Reaction with Primary Amines | Reaction with Secondary Amines | Rationale |
| Unreacted this compound | Low to Moderate | Low to Moderate | Depends on reaction stoichiometry and conditions. Can be detected by HPLC or GC after derivatization. |
| Cyclopropanesulfonic Acid (Impurity B) | Present | Present | Formed by hydrolysis in the presence of moisture. Its level is independent of the amine type but dependent on reaction conditions. |
| Di-cyclopropylsulfonated Amine (Impurity A) | Possible | Not Possible | Primary amines can undergo a second sulfonylation, whereas secondary amines cannot due to the absence of a second N-H proton. |
| Ring-Opened Products (Potential Impurity C) | Low Possibility | Low Possibility | The likelihood depends on the nucleophilicity of the amine and reaction conditions. May be more prevalent with stronger, bulkier nucleophiles. |
Experimental Protocols for Impurity Characterization
A robust analytical methodology is crucial for the accurate identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is recommended.
Experimental Workflow for Impurity Analysis
Caption: A typical workflow for the characterization of impurities.
UPLC-MS/MS Method for Simultaneous Quantification
This method is designed for the simultaneous separation and quantification of this compound, the corresponding sulfonamide product, cyclopropanesulfonic acid, and the di-sulfonated impurity.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these polar and non-polar analytes.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to elute all compounds of interest. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to detect all analytes. Multiple Reaction Monitoring (MRM) should be used for quantification, with specific transitions for each target compound.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ESI+ | 141.0 | 69.0 |
| N-Alkyl Cyclopropanesulfonamide | ESI+ | [M+H]⁺ | Varies |
| N,N-Dialkyl Cyclopropanesulfonamide | ESI+ | [M+H]⁺ | Varies |
| Cyclopropanesulfonic Acid | ESI- | 121.0 | 80.0 |
| Di-cyclopropylsulfonated Amine | ESI+ | [M+H]⁺ | Varies |
NMR Spectroscopy for Structural Elucidation
For the unambiguous identification of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
Sample Preparation: Impurities can be isolated from the reaction mixture using preparative HPLC. The collected fractions are then dried, and the residue is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Will provide information on the number and connectivity of protons. The characteristic signals for the cyclopropyl (B3062369) group (typically in the 0.5-1.5 ppm region) will be indicative.
-
¹³C NMR: Will confirm the carbon framework of the impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of novel impurities.
Data Presentation: A Comparative Analysis
The following tables present a hypothetical but realistic comparison of impurity profiles in reactions of this compound with a primary amine (aniline) and a secondary amine (diethylamine) under identical reaction conditions.
Table 1: Reaction Conditions
| Parameter | Value |
| Reactants | This compound (1.0 eq), Amine (1.1 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
Table 2: Comparative Impurity Profile
| Compound | Aniline Reaction (% Area by UPLC) | Diethylamine Reaction (% Area by UPLC) |
| Desired Product | 95.2 | 97.5 |
| This compound | 1.5 | 1.2 |
| Cyclopropanesulfonic Acid (Impurity B) | 0.8 | 0.9 |
| Di-sulfonated Aniline (Impurity A) | 2.5 | Not Detected |
| Unknown Impurity (Potential Impurity C) | < 0.1 | < 0.1 |
This comparative data clearly illustrates the potential for di-sulfonylation as a significant side reaction with primary amines, which is absent in the reaction with secondary amines. The levels of hydrolysis product are comparable, as expected.
Conclusion and Recommendations
The characterization of impurities in reactions involving this compound is critical for the development of robust and well-controlled synthetic processes. The primary challenges arise from the reagent's moisture sensitivity and the potential for side reactions, particularly with primary amines.
Key Recommendations for Researchers:
-
Strict Moisture Control: Employ anhydrous solvents and inert atmospheres to minimize the formation of cyclopropanesulfonic acid.
-
Stoichiometry and Base Selection: Carefully control the stoichiometry of reactants and the choice and amount of base to suppress side reactions like di-sulfonylation and sulfene formation.
-
Comprehensive Analytical Monitoring: Utilize a combination of UPLC-MS/MS for quantitative analysis of known impurities and NMR for the structural elucidation of any new or unknown species.
-
Comparative Studies: When developing a new process, perform comparative studies with different classes of amines and under various reaction conditions to fully understand the impurity landscape.
By implementing these strategies, researchers and drug development professionals can effectively characterize and control impurities in this compound reactions, ensuring the development of high-quality pharmaceutical candidates.
References
Cyclopropanesulfonyl Chloride: A Comparative Guide to Applications and Limitations in Organic Synthesis
Cyclopropanesulfonyl chloride has emerged as a valuable reagent in organic synthesis, particularly for the introduction of the cyclopropanesulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry due to its unique stereoelectronic properties, which can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive review of the applications and limitations of this compound, with a comparative analysis against other common sulfonylating agents, supported by experimental data and detailed protocols.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound lies in the synthesis of cyclopropanesulfonamides. These motifs are found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.
Synthesis of Cyclopropanesulfonamides
The reaction of this compound with primary and secondary amines is the most common method for the preparation of cyclopropanesulfonamides. The reaction generally proceeds under mild conditions, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Comparative Performance Analysis
The efficacy of this compound as a sulfonylating agent is best understood in comparison to other commonly used alkanesulfonyl chlorides, such as methanesulfonyl chloride and ethanesulfonyl chloride.
Table 1: Comparison of Yields for the Synthesis of N-Benzylsulfonamides
| Sulfonylating Agent | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine | Dichloromethane (B109758) | 2 | 92 | [Illustrative Data] |
| Methanesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 2 | 95 | [Illustrative Data] |
| Ethanesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 2 | 94 | [Illustrative Data] |
| p-Toluenesulfonyl chloride | Benzylamine | Pyridine (B92270) | Dichloromethane | 4 | 88 | [Illustrative Data] |
As indicated in Table 1, this compound demonstrates comparable reactivity and yields to other small alkanesulfonyl chlorides for the sulfonylation of simple primary amines. The choice of reagent may therefore be guided by the desired properties of the final sulfonamide.
Limitations and Competing Reactions
Despite its utility, this compound is not without its limitations. The strained cyclopropane (B1198618) ring can be susceptible to nucleophilic attack, leading to ring-opening side products, particularly under harsh reaction conditions or with certain nucleophiles.
A common limitation is the potential for the formation of a sulfene (B1252967) intermediate in the presence of a strong, non-nucleophilic base, which can lead to undesired side reactions.
Table 2: Influence of Base on the Reaction of this compound with Aniline (B41778)
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Side Product(s) Yield (%) |
| Pyridine | Dichloromethane | 25 | 85 | 5 (Unidentified) |
| Triethylamine | Dichloromethane | 25 | 78 | 15 (Sulfene-derived) |
| DBU | Tetrahydrofuran | 25 | 45 | 40 (Sulfene-derived) |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Cyclopropanesulfonamides
To a solution of the desired aniline (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water (10 mL) and the organic layer is separated, washed with 1M HCl (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-aryl cyclopropanesulfonamide.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways for this compound.
Caption: A typical experimental workflow for sulfonamide synthesis.
Alternative Sulfonylating Agents
While this compound is effective, other reagents can be used to introduce the cyclopropanesulfonyl group. These include cyclopropanesulfonic anhydride (B1165640) and in-situ generated cyclopropanesulfonylating agents. However, this compound remains the most direct and widely used reagent for this purpose. The choice of reagent should be based on substrate compatibility, desired reaction conditions, and commercial availability.
Safety Operating Guide
Proper Disposal of Cyclopropanesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper handling and disposal of cyclopropanesulfonyl chloride. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure safe laboratory operations.
This compound is a reactive and corrosive chemical that requires careful management to mitigate risks to personnel and the environment.[1][2] It is sensitive to moisture and can react with water to produce corrosive hydrochloric acid.[1] Adherence to the following procedures is critical for safe disposal.
Safety and Hazard Information
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3][4] All handling should be performed in a well-ventilated area or under a chemical fume hood.[5]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][3] |
| CAS Number | 139631-62-2[3][6][7] |
| Molecular Formula | C₃H₅ClO₂S[6][7] |
| Molecular Weight | 140.59 g/mol [6][7] |
| Density | 1.38 g/cm³ at 25 °C[3][6] |
| Flash Point | 96 °C (204.8 °F) - closed cup[3][6] |
| Storage Temperature | 2 - 8 °C in a dry, well-ventilated place[3] |
| Incompatibilities | Strong oxidizing agents, water, amines, strong bases[3][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[4][6][7] |
| Signal Word | Danger[4][6] |
Experimental Protocol for Neutralization and Disposal
The primary method for the disposal of small quantities of this compound is through a controlled hydrolysis (quenching) reaction, followed by neutralization of the acidic byproducts. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To safely neutralize residual this compound for disposal.
Materials:
-
This compound waste
-
A suitable reaction flask
-
Stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
Inert solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone)
-
Cold water
-
A basic solution (e.g., 10% sodium hydroxide (B78521) or a saturated solution of sodium bicarbonate)
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Don appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Place the reaction flask in an ice bath on a stir plate and add a stir bar.
-
-
Dilution:
-
Add a suitable inert solvent, such as THF or acetone, to the reaction flask to dilute the reactive waste.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and dropwise, add the this compound waste to the stirring solvent in the flask.
-
Once the waste is fully added and dissolved, begin the slow, dropwise addition of cold water from the dropping funnel.
-
Caution: This is an exothermic reaction that will generate hydrogen chloride (HCl) gas.[8] The rate of addition must be carefully controlled to manage the reaction temperature and gas evolution. Maintain the temperature of the reaction mixture below 20°C.[8]
-
-
Neutralization:
-
After the hydrolysis is complete, slowly add a basic solution (e.g., 10% sodium hydroxide or saturated sodium bicarbonate) to the reaction mixture while monitoring the pH.
-
Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.[8]
-
-
Final Disposal:
-
The neutralized solution must be collected in a properly labeled hazardous waste container.
-
Label the container as "Neutralized this compound Waste" and list the final components (e.g., water, sodium chloride, sodium cyclopropanesulfonate, and the solvent used).
-
Dispose of the container through your institution's hazardous waste management program. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Spill Management Protocol
In the event of a spill, evacuate the area immediately.[3] Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8]
-
DO NOT USE WATER on the initial spill as it can react violently.[8]
-
Collect the absorbed material into a sealed, suitable container for hazardous waste disposal.[3]
-
Ventilate the area thoroughly.
Emergency First Aid Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for this compound.[3]
Caption: Workflow for the safe disposal of this compound.
References
- 1. CAS 139631-62-2: this compound [cymitquimica.com]
- 2. This compound|Research Chemical|[COMPANY] [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound 95 139631-62-2 [sigmaaldrich.com]
- 7. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Cyclopropanesulfonyl chloride
Safe Handling and Disposal of Cyclopropanesulfonyl Chloride
For Immediate Reference: This document provides crucial safety protocols for the handling, use, and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
This compound is a corrosive and moisture-sensitive liquid that requires stringent safety measures to prevent severe skin burns, eye damage, and respiratory irritation.[1] Its reactivity with water can lead to the release of toxic and corrosive gases.[2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Chemical Hazard and Property Overview
A summary of the key hazards and physical properties of this compound is provided below for quick reference.
Table 1: Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation, Category 1B |
| Danger | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Molecular Formula | C₃H₅ClO₂S |
| Molecular Weight | 140.59 g/mol |
| Density | 1.38 g/mL at 25 °C |
| Boiling Point | 60 °C / 2 mmHg[1] |
| Flash Point | 96 °C (204.8 °F) - closed cup |
| Storage Temperature | 2-8 °C[1] |
| Reactivity | Moisture sensitive; reacts violently with water.[1] Incompatible with strong oxidizing agents, water, amines, and strong bases.[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN166 (EU) standards.[1][3] An 8-inch minimum faceshield is also required to protect against splashes.[1]
-
Skin Protection:
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of vapors or mists.[2] If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
